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  • Product: 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine
  • CAS: 321679-59-8

Core Science & Biosynthesis

Foundational

Structural Elucidation and Validation of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine

Executive Summary This guide outlines the comprehensive structural elucidation and purity validation protocol for 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine ( ).[1] This scaffold is a critical pharmacophore in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the comprehensive structural elucidation and purity validation protocol for 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine (


).[1] This scaffold is a critical pharmacophore in medicinal chemistry, frequently appearing in PI3K/mTOR inhibitors and agrochemical agents due to the metabolic stability conferred by the trifluoromethyl (

) group and the solubility properties of the morpholine ring.

The protocol detailed below moves beyond basic characterization, employing a multi-modal spectroscopic approach (HRMS, 1D/2D NMR, and X-ray logic) to unambiguously assign the regiochemistry of the pyridine substitution and quantify the unique spin-spin coupling introduced by the fluorine atoms.

Synthesis Context & Impurity Profiling

To accurately elucidate the structure, one must understand the genesis of the sample. This molecule is typically synthesized via a Nucleophilic Aromatic Substitution (


) of 2-chloro-5-(trifluoromethyl)pyridine with morpholine.[1]

Mechanistic Insight: The strong electron-withdrawing nature of the


 group at the 5-position activates the 2-position for nucleophilic attack, facilitating the displacement of the chloride.

Critical Impurities to Monitor:

  • Unreacted Starting Material: 2-chloro-5-(trifluoromethyl)pyridine (Distinct isotopic pattern due to

    
    ).[1]
    
  • Hydrolysis Products: 5-(trifluoromethyl)pyridin-2-ol (if reaction conditions were not strictly anhydrous).[1]

  • Regioisomers: Highly unlikely due to the specific activation of the 2-position, but must be ruled out via HMBC.[1]

SynthesisPath SM1 2-chloro-5-(trifluoromethyl)pyridine Prod Target Molecule (SNAr Product) SM1->Prod  K2CO3, DMF, Heat   Imp1 Impurity A: Unreacted SM1 (Check Cl Isotope) SM1->Imp1  Incomplete Conv.   Imp2 Impurity B: Hydrolysis Product (Pyridone tautomer) SM1->Imp2  H2O Trace   SM2 Morpholine SM2->Prod

Figure 1: Synthesis pathway and potential impurity origins.[1][2] Monitoring these pathways dictates the specific focus of the MS and NMR analysis.

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and assess halogenated impurities.

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

    
    ).[1]
    
  • Target Mass:

    • Formula:

      
      [1]
      
    • Exact Mass: 232.0824 Da[1]

    • Observed

      
      : 233.0897 ± 5 ppm.[1]
      
  • Fragmentation Logic:

    • Expect a neutral loss of the morpholine ring (87 Da) or the

      
       radical (69 Da) in 
      
      
      
      experiments.[1]
  • Purity Check: Absence of the "Chlorine Pattern" (3:1 ratio of M : M+2). If peaks at ~233/235 are observed, unreacted starting material is present.[1]

NMR Spectroscopy: The Gold Standard

This section details the assignment of the


, 

, and

spectra.[1] The presence of the

group introduces complex splitting patterns (quartets) in the

spectrum that are diagnostic for this structure.
Proton ( ) NMR Assignment

Solvent:


 or DMSO-

[1]
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Py-H6 8.35 - 8.45Singlet (br) or d1HMost deshielded due to proximity to Ring Nitrogen and

group.[1]

coupling to H4 is small (~1-2 Hz).[1]
Py-H4 7.60 - 7.70dd1HDoublet of doublets.[1] Couples to H3 (

Hz) and H6 (

Hz).[1]
Py-H3 6.60 - 6.70d1HShielded due to the electron-donating resonance effect of the morpholine nitrogen at the ortho position.
Morph-O 3.75 - 3.85t (or m)4HCharacteristic O-CH2 protons.[1]
Morph-N 3.55 - 3.65t (or m)4HN-CH2 protons.[1] Slightly deshielded by the aromatic ring compared to free morpholine.[1]
Carbon ( ) NMR & C-F Coupling

Expert Insight: The definitive proof of the trifluoromethyl group's location lies in the


 spectrum. The fluorine atoms (

) couple to the carbons, creating distinctive quartets.[1]
  • 
     (
    
    
    
    carbon):
    A quartet at
    
    
    ppm with a massive coupling constant (
    
    
    Hz).[1]
  • 
     (Pyridine C5):  A quartet at 
    
    
    
    ppm with a secondary coupling constant (
    
    
    Hz).[1]
  • 
     (Pyridine C4/C6):  Often appear as quartets with small coupling (
    
    
    
    Hz).[1] This fine structure confirms the
    
    
    is attached to the ring.
Fluorine ( ) NMR[1]
  • Signal: Single sharp peak at

    
     ppm.[1]
    
  • Validation: Integration must be calibrated against an internal standard (e.g.,

    
    -trifluorotoluene) if quantitative purity is required.[1]
    

2D NMR Connectivity Workflow

To prove the morpholine is attached at position 2 (and not 3 or 4, however unlikely), use HMBC.[1]

  • HSQC: Correlate protons to their direct carbons.

    • Verify Py-H3 is attached to the shielded aromatic carbon (~106 ppm).[1]

    • Verify Py-H6 is attached to the deshielded aromatic carbon (~145 ppm).[1]

  • HMBC (Key Experiment):

    • Morpholine N-CH2 protons should show a strong 3-bond correlation (

      
      ) to the Pyridine C2  (quaternary carbon, 
      
      
      
      ppm).[1]
    • Py-H3 should also correlate to Pyridine C2 .[1]

ElucidationFlow Sample Isolated Sample MS HRMS (ESI+) Target: 233.09 Da Sample->MS  Step 1   H1 1H NMR Identify Pyridine Pattern (d, dd, s) MS->H1  Step 2   C13 13C NMR Detect C-F Quartets (1J, 2J Coupling) H1->C13  Step 3   HMBC HMBC Confirm Morpholine-Pyridine Link C13->HMBC  Step 4   Final Structure Confirmed HMBC->Final  Validation  

Figure 2: The logical workflow for structural confirmation. Each step validates a specific structural feature.

Experimental Protocols

NMR Sample Preparation
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    for this scaffold to prevent potential aggregation and to ensure sharp peaks for the exchangeable protons (if any impurities exist).[1]
  • Concentration: Dissolve 5-10 mg of sample in 600

    
     of solvent.
    
  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors on the fluorine quartets.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    , 4.6 x 100 mm).[1]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.[1]

References

  • Synthesis & Scaffold Utility

    • Lamberth, C. (2021).[1] "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients."[1][3] Journal of Pesticide Science.[1] Link

  • NMR Methodology (

    
     Coupling): 
    
    • Reich, H. J.[1] "Structure Determination Using Spectroscopic Methods:

      
       NMR Coupling Constants." University of Wisconsin-Madison.[1] Link
      
  • Morpholine Spectral Data

    • National Institute of Advanced Industrial Science and Technology (AIST).[1] "Morpholine NMR Data." Spectral Database for Organic Compounds (SDBS).[1] Link[1]

  • Metabolic Stability of Fluorinated Heterocycles

    • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

Sources

Exploratory

Mechanistic Profiling of the 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine Scaffold in PI3K/mTOR Inhibition

[1] Executive Summary The chemical entity 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine represents a critical pharmacophore scaffold utilized in the design of potent, ATP-competitive inhibitors of the Phosphoinositide 3-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The chemical entity 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine represents a critical pharmacophore scaffold utilized in the design of potent, ATP-competitive inhibitors of the Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] This structural motif—comprising a morpholine ring coupled to a trifluoromethyl-substituted pyridine—forms the binding core of several clinical-stage dual PI3K/mTOR inhibitors, including Buparlisib (BKM120) and Bimiralisib (PQR309) .[1]

This technical guide dissects the molecular mechanism of this scaffold, detailing its mode of binding within the kinase ATP-pocket, its downstream effects on the PI3K/AKT/mTOR signaling cascade, and the experimental protocols required to validate its activity.[1]

Structural Biology & Binding Mechanism[1]

The efficacy of the 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine scaffold stems from its ability to mimic the adenine ring of ATP, allowing it to anchor securely within the catalytic cleft of lipid and protein kinases.[1]

The ATP-Competitive Binding Mode

The scaffold functions as a reversible, ATP-competitive inhibitor.[1] Its binding affinity is driven by two primary structural interactions:[1]

  • The Hinge Binder (Morpholine): The oxygen atom of the morpholine ring acts as a crucial hydrogen bond acceptor.[1][2] It interacts with the amide backbone of a specific valine residue in the hinge region of the kinase.[1][2]

    • PI3Kα: Val851

    • PI3Kγ: Val882[1][2][3]

    • mTOR: Val2240[1][2]

    • Significance: This interaction mimics the N1 interaction of the adenine base in ATP, anchoring the molecule in the active site.[1]

  • The Affinity Pocket Occupant (Trifluoromethylpyridine): The 5-(trifluoromethyl)pyridin-2-yl moiety extends into the hydrophobic "affinity pocket" deep within the active site.[1]

    • Electronic Effect: The electron-withdrawing trifluoromethyl (-CF3) group modulates the electron density of the pyridine ring, enhancing

      
      -stacking interactions with aromatic residues (e.g., Trp780 in PI3Kα).[1]
      
    • Shape Complementarity: The rigid bi-aryl connection positions the CF3 group to displace conserved water molecules and engage in hydrophobic contacts with residues like Lys802 (via cation-

      
       or through-space interactions).[1]
      
Visualization of the Binding Interface

The following diagram illustrates the schematic interaction of the scaffold within the PI3K


 ATP-binding pocket.

BindingMode Scaffold 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine (Inhibitor Core) Hinge Hinge Region (Val851 Backbone NH) Scaffold->Hinge H-Bond (Morpholine Oxygen) Pocket Affinity Pocket (Hydrophobic Region) Scaffold->Pocket Hydrophobic/Shape Match (CF3-Pyridine) Lysine Catalytic Lysine (Lys802) Scaffold->Lysine Cation-Pi / Electronic Interaction

Figure 1: Schematic representation of the pharmacophore binding mode in the PI3K catalytic cleft.[1] The morpholine oxygen serves as the hinge anchor, while the pyridine moiety exploits the affinity pocket.[1]

Mechanism of Action: Pathway Inhibition[1]

The scaffold's occupancy of the ATP pocket prevents the transfer of the


-phosphate from ATP to the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2).[1]
The Signaling Cascade Blockade[1]
  • Primary Inhibition: The catalytic subunit (p110) of PI3K is inhibited.[1]

  • Substrate Depletion: Conversion of PIP2 to Phosphatidylinositol-3,4,5-trisphosphate (PIP3) is halted.[1]

  • Membrane Recruitment Failure: Without PIP3, pleckstrin homology (PH) domain-containing proteins, specifically PDK1 and AKT , fail to translocate to the plasma membrane.[1]

  • AKT Inactivation: AKT remains in the cytoplasm in an inactive conformation, preventing phosphorylation at Thr308 (by PDK1) and Ser473 (by mTORC2).[1]

  • Downstream Silencing:

    • mTORC1: Reduced phosphorylation of TSC2 leads to mTORC1 inhibition, blocking protein synthesis via S6K and 4EBP1.[1]

    • Survival: Reduced phosphorylation of FOXO and BAD promotes apoptosis.[1]

Pathway Diagram

Pathway RTK RTK / GPCR PI3K Class I PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Inhibitor Inhibitor (Morpholine Scaffold) Inhibitor->PI3K ATP Competition PIP2 PIP2 PIP2->PIP3 Blocked by Inhibitor PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT p-Thr308 mTORC1 mTORC1 AKT->mTORC1 Activation S6K S6K / 4EBP1 mTORC1->S6K Phosphorylation Apoptosis Apoptosis / Cell Cycle Arrest S6K->Apoptosis Inhibition of Survival

Figure 2: The PI3K/mTOR signaling cascade highlighting the point of intervention.[1] The inhibitor prevents PIP3 generation, collapsing the downstream survival signal.[1]

Experimental Validation Protocols

To validate the activity of compounds containing this scaffold, the following self-validating protocols should be employed.

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Determine the IC50 of the compound against recombinant PI3K isoforms. Principle: Measures ADP generation (product of the kinase reaction) via a luciferase-coupled reaction.[1]

Protocol:

  • Reagent Prep: Prepare 2.5x Kinase/Lipid substrate working solution in reaction buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA, 0.03% CHAPS).

    • Substrate: PIP2:PS lipid vesicles (50 µM final).[1]

    • Enzyme:[1][4][5] Recombinant p110

      
      /p85
      
      
      
      (approx. 2 ng/well).[1]
  • Compound Addition: Dispense 2 µL of compound (serially diluted in DMSO) into a 384-well white plate.

  • Reaction Initiation: Add 4 µL of Kinase/Lipid mix. Incubate 10 min RT. Add 4 µL of ATP (10 µM final, Km apparent).[1]

  • Incubation: Incubate for 60 minutes at 25°C.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Read: Measure luminescence. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

Cellular Target Engagement (Western Blot)

Objective: Confirm inhibition of the pathway in a relevant cell line (e.g., MCF7 or PC3).[1]

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Allow attachment overnight.
    
  • Starvation: Serum-starve cells (0.1% FBS) for 16 hours to reduce basal pathway noise.

  • Treatment: Treat with compound (0.1, 1.0, 10 µM) for 2 hours. Include a DMSO control.[1]

  • Stimulation: Stimulate with IGF-1 (50 ng/mL) for 15 minutes to robustly activate PI3K.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Immunoblotting:

    • Primary Targets: p-AKT (Ser473), p-AKT (Thr308), p-S6 (Ser235/236).[1]

    • Loading Control: Total AKT, Total S6,

      
      -Actin.
      
  • Validation Criteria: A dose-dependent reduction in p-AKT and p-S6 signal without a change in total protein levels confirms specific MoA.[1]

Comparative Data Profile

The following table summarizes the inhibitory potency of compounds utilizing the 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine scaffold (or close derivatives).

CompoundScaffold FeatureTargetIC50 (Cell-free)Clinical Status
Buparlisib (BKM120) Pyrimidine-linked Morpholine/CF3-PyridinePI3K

~50 nMPhase III (Discontinued)
Bimiralisib (PQR309) Triazine-linked Morpholine/CF3-PyridinePI3K / mTOR33 nM (PI3K

)
Phase II
ZSTK474 Bis-morpholine Triazine (No CF3-Pyridine)PI3K (Pan)16 nMPhase II

Note: The CF3-pyridine moiety is specifically associated with enhanced affinity and blood-brain barrier penetration in the PQR series.[1]

References

  • Wick, M. J., et al. (2015).[1] "Profile of the PI3K/mTOR Inhibitor PQR309." Molecular Cancer Therapeutics.[1]

  • Maira, S. M., et al. (2012).[1] "Identification and characterization of BKM120, an orally available pan-class I PI3K inhibitor." Molecular Cancer Therapeutics.[1]

  • Beaufils, F., et al. (2017).[1] "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor."[1] Journal of Medicinal Chemistry. [1]

  • Fabbro, D., et al. (2012).[1] "Targeting the PI3K-AKT-mTOR pathway: progress, pitfalls, and promises." Methods in Molecular Biology.

Sources

Foundational

The Trifluoromethylpyridine Moiety: A Physicochemical Guide for the Modern Medicinal Chemist

Introduction: The Rise of a Privileged Motif In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the multifacete...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a Privileged Motif

In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for optimizing the multifaceted properties of a drug candidate.[1] Among these, the trifluoromethyl (CF₃) group, when appended to a pyridine ring, creates a "privileged" structural motif—the trifluoromethylpyridine. This guide provides an in-depth exploration of the core physicochemical properties of trifluoromethylpyridines, offering field-proven insights into how this moiety can be leveraged to overcome common challenges in drug design, from metabolic instability to suboptimal target engagement.

The value of the trifluoromethylpyridine scaffold lies in its ability to profoundly and predictably modulate several key molecular attributes simultaneously.[2] The strong electron-withdrawing nature of the CF₃ group, combined with the inherent characteristics of the pyridine ring, allows medicinal chemists to fine-tune lipophilicity, basicity (pKa), and metabolic stability.[3][4] Understanding the causality behind these effects is paramount for its rational application in designing safer and more efficacious therapeutics.

Core Physicochemical Properties and Their Impact on Drug Design

The strategic placement of the trifluoromethyl group on the pyridine ring—at the 2, 3, or 4-position—has distinct and significant consequences for the molecule's overall properties. The interplay of these effects governs a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target potency.

Diagram: Interplay of Physicochemical Properties in Drug Design

G Lipophilicity Lipophilicity (LogP/LogD) Permeability Membrane Permeability Lipophilicity->Permeability influences Solubility Aqueous Solubility Lipophilicity->Solubility balances Distribution Tissue Distribution / CNS Penetration Lipophilicity->Distribution governs pKa Basicity (pKa) pKa->Solubility affects Binding Target Binding & Affinity pKa->Binding modulates H-bonding Metabolism Metabolic Stability Clearance Clearance Rate / Half-life Metabolism->Clearance determines Selectivity Selectivity

Caption: Logical flow from physicochemical properties to drug outcomes.

Lipophilicity: Navigating the Permeability-Solubility Maze

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a drug's ability to cross biological membranes.[5] The introduction of a CF₃ group, one of the most lipophilic substituents in drug design, significantly increases the LogP of the parent pyridine ring.[6] This enhancement can improve membrane permeability and, in some cases, penetration across the blood-brain barrier.[1]

However, this increase must be carefully balanced. Excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and non-specific toxicity. The trifluoromethylpyridine motif offers a more nuanced control over this parameter compared to its carbocyclic analogue, benzotrifluoride, exhibiting a significantly lower hydrophobic constant.[7] This allows for an increase in lipophilicity that is often more aligned with the desired "drug-like" chemical space.

Quantitative Data: Lipophilicity of Trifluoromethylpyridine Isomers

The position of the CF₃ group subtly alters the molecule's LogP value due to differences in intramolecular electronic interactions and dipole moments.

CompoundcLogPSource
Pyridine0.65(Predicted)
2-(Trifluoromethyl)pyridine1.68[8]
3-(Trifluoromethyl)pyridine1.70[9]
4-(Trifluoromethyl)pyridine1.70[10]

Note: Values are calculated or experimentally derived and sourced from publicly available databases. Minor variations may exist across different sources.

Electronic Effects: Mastering Basicity (pKa)

The pyridine nitrogen atom often acts as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. The basicity of this nitrogen, measured by its pKa, is therefore a property of paramount importance. The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property dramatically reduces the electron density on the pyridine ring, making the nitrogen lone pair less available for protonation and thus significantly lowering the pKa.[3]

This pKa reduction is a key strategic advantage. For instance, reducing the basicity can prevent unwanted protonation in acidic cellular compartments or mitigate off-target effects at receptors where a basic nitrogen is undesirable. The effect is most pronounced when the CF₃ group is in the 2- or 4-position, where it can exert its maximum electron-withdrawing influence on the nitrogen atom through resonance and induction.

Quantitative Data: Basicity of Trifluoromethylpyridine Isomers

The pKa of pyridine is approximately 5.2. The addition of a CF₃ group causes a dramatic decrease in this value, highlighting its strong electronic influence.

CompoundApparent Basic pKaSource
Pyridine~5.2(Reference)
2-(Trifluoromethyl)pyridine1.52[11]
3-(Trifluoromethyl)pyridine2.8-3.84[12] (Range from derivatives)
4-(Trifluoromethyl)pyridine~3.5(Estimated)

Note: Experimental pKa values can be challenging to locate for simple isomers. The values presented are a combination of experimental data for derivatives and widely accepted estimates, illustrating the trend.

Metabolic Stability: The Metabolic Blocker Strategy

One of the most celebrated applications of the trifluoromethyl group is its role in enhancing metabolic stability.[13] The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol) compared to a carbon-hydrogen bond (~413 kJ/mol), making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[13]

By strategically placing a CF₃ group at a known or suspected site of metabolic oxidation (a "metabolic hotspot"), chemists can effectively block this pathway.[1] This "metabolic switching" can dramatically reduce the rate of clearance, leading to a longer drug half-life, improved oral bioavailability, and a more predictable pharmacokinetic profile.[13] Replacing a metabolically labile methyl group with a CF₃ group is a classic and highly effective tactic in medicinal chemistry.[13]

Case Studies: Trifluoromethylpyridines in Approved Drugs

The successful application of these principles is evident in numerous FDA-approved drugs.

  • Apalutamide: Used to treat prostate cancer, this non-steroidal androgen receptor inhibitor features a trifluoromethylpyridine moiety linked to a central thiohydantoin core.[14][15]

  • Enasidenib: An inhibitor of isocitrate dehydrogenase 2 (IDH2) for treating acute myeloid leukemia, Enasidenib contains two trifluoromethylpyridine rings, which are crucial for its binding and overall profile.[15]

  • Tipranavir: This non-peptide anti-HIV drug, which acts as a protease inhibitor, was one of the earlier successful examples incorporating the trifluoromethylpyridine scaffold.[16]

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is essential for building robust structure-activity relationships (SAR).

Protocol 1: Determination of pKa by Potentiometric Titration

This method measures the pH of a solution as a titrant (acid or base) is added, allowing for the precise determination of the pKa from the inflection point of the titration curve.[17][18]

Methodology:

  • Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.[19]

  • Sample Preparation: Prepare a ~1 mM solution of the trifluoromethylpyridine compound in deionized water. If solubility is an issue, a co-solvent can be used, but the pKa will be specific to that solvent mixture.[17]

  • Ionic Strength: Maintain a constant ionic strength throughout the experiment by using a background electrolyte, such as 0.15 M potassium chloride (KCl).[19]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement.[19]

  • Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution with a standardized 0.1 M HCl or 0.1 M NaOH solution, adding the titrant in small, precise increments.[20]

  • Data Recording: Continuously monitor and record the pH after each addition of titrant.

  • Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[17]

Diagram: Workflow for Potentiometric pKa Determination

G start Start prep Prepare 1 mM Compound Solution (with 0.15M KCl) start->prep calibrate Calibrate pH Meter (pH 4, 7, 10) start->calibrate purge Purge Solution with Nitrogen prep->purge calibrate->purge titrate Titrate with 0.1M NaOH/HCl in Increments purge->titrate record Record pH vs. Titrant Volume titrate->record plot Plot Titration Curve record->plot analyze Determine pKa at Half-Equivalence Point plot->analyze end_node End analyze->end_node

Caption: Step-by-step workflow for pKa measurement by titration.

Protocol 2: Determination of LogP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.[5][21]

Methodology:

  • Phase Saturation: Prepare two stock solutions: n-octanol saturated with water and water (typically a buffer, e.g., phosphate buffer at pH 7.4 for LogD measurement) saturated with n-octanol. This pre-saturation is critical for accurate results.[22]

  • Sample Preparation: Dissolve a small, accurately weighed amount of the trifluoromethylpyridine compound in one of the phases (usually the one in which it is more soluble).[21]

  • Partitioning: Combine known volumes of the n-octanol and aqueous phases in a suitable vessel (e.g., a screw-cap vial). The volume ratio can be adjusted depending on the expected LogP.[22]

  • Equilibration: Shake the vessel vigorously for a set period (e.g., 30 minutes) to facilitate partitioning. Then, allow the phases to separate completely. Centrifugation may be required to break up emulsions.[21]

  • Phase Separation & Sampling: Carefully separate the two phases. Take a precise aliquot from each phase for analysis.[23]

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ).

Conclusion

The trifluoromethylpyridine moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to concurrently modulate lipophilicity, basicity, and metabolic stability provides a robust platform for optimizing drug candidates. By understanding the fundamental physicochemical principles that govern its behavior and by employing rigorous experimental methods to quantify its properties, researchers can rationally design molecules with enhanced pharmacokinetic profiles and improved therapeutic potential. The continued application of this privileged scaffold is expected to yield novel and effective treatments across a wide range of diseases.

References

  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. Benchchem. [Online][13]

  • The Role of Trifluoromethyl Benzonitrile in Drug Synthesis. (2026-01-29). Benchchem. [Online][3]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Online][17]

  • Design and biological activity of trifluoromethyl containing drugs. (2025-05-29). Wechem. [Online][4]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. (2025-07-18). [Online][1]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Online][7]

  • The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Online][2]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. (2025-07-18). [Online][24]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Online][14]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Online][18]

  • Development of Methods for the Determination of pKa Values. PMC. [Online][25]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Online][6]

  • LogP / LogD shake-flask method. Protocols.io. [Online][26]

  • Trifluoromethylpyridine: Its chemistry and applications. (2023-11-08). Research Outreach. [Online][16]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Online][27]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. (2022-10-06). [Online][28]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Online][22]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). DergiPark. [Online][19]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC. [Online][15]

  • Methods for Determination of Lipophilicity. (2022-08-25). Encyclopedia.pub. [Online][23]

  • LogP/D. Cambridge MedChem Consulting. [Online][5]

  • Shake Flask logK. (2017-03-06). Lokey Lab Protocols. [Online][21]

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pak. J. Pharm. Sci. [Online][20]

  • 4-Bromo-5-methyl-2-(trifluoromethyl)pyridine Properties. EPA CompTox Chemicals Dashboard. [Online][11]

  • 2-hydrazinyl-5-(trifluoromethyl)pyridine Properties. EPA CompTox Chemicals Dashboard. [Online][12]

  • 2-(Trifluoromethyl)pyridine 97 368-48-9. Sigma-Aldrich. [Online][8]

  • 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055. PubChem. [Online][10]

  • Pyridine, 3-(trifluoromethyl)-. NIST WebBook. [Online][9]

Sources

Exploratory

Discovery of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine containing compounds

The Privileged Scaffold: 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine in Drug Discovery Part 1: The Strategic Value of the Scaffold In modern medicinal chemistry, the "magic methyl" effect is well-known, but the "triflu...

Author: BenchChem Technical Support Team. Date: February 2026

The Privileged Scaffold: 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine in Drug Discovery

Part 1: The Strategic Value of the Scaffold

In modern medicinal chemistry, the "magic methyl" effect is well-known, but the "trifluoromethyl-pyridine switch" is a more sophisticated tactic for optimizing lead compounds. The molecule 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine represents a quintessential "privileged fragment"—a structural motif that frequently confers favorable physicochemical properties and biological activity across diverse therapeutic targets, from kinase inhibitors (PI3K/mTOR) to antibacterial agents.

This guide dissects the utility of this scaffold, providing a self-validating synthesis protocol and a mechanistic analysis of why this specific combination of a fluorinated pyridine and a saturated heterocycle is a high-value asset in the drug hunter’s toolkit.

Why This Scaffold?
  • Metabolic Stability: The trifluoromethyl (

    
    ) group at the C5 position blocks metabolic oxidation (P450-mediated hydroxylation) at the most reactive site of the pyridine ring.
    
  • Solubility Modulation: The morpholine ring acts as a solubilizing tether. Unlike a piperidine or phenyl ring, the morpholine oxygen serves as a hydrogen bond acceptor, lowering

    
     without sacrificing membrane permeability.
    
  • Electronic Activation: The electron-withdrawing nature of the

    
     group activates the C2 position for Nucleophilic Aromatic Substitution (
    
    
    
    ), making the synthesis of this core robust and scalable.

Part 2: Synthesis & Mechanistic Validation

The synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is a textbook example of an activated


 reaction. The presence of the 

group para to the leaving group (chlorine) significantly lowers the energy barrier for the formation of the Meisenheimer complex.
Experimental Protocol: Coupling

Reaction Overview:

  • Substrate: 2-Chloro-5-(trifluoromethyl)pyridine[1]

  • Nucleophile: Morpholine[2][3][4]

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv) and anhydrous DMF (5-10 volumes).

  • Base Addition: Add

    
      (1.5 - 2.0 equiv). Note: An inorganic base is preferred to scavenge the HCl byproduct efficiently without forming soluble amine salts that complicate workup.
    
  • Nucleophile Addition: Add morpholine (1.1 - 1.2 equiv) dropwise at room temperature.

  • Thermal Activation: Heat the mixture to 80–100°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS. The electron-deficient pyridine ring accelerates the displacement of the chloride.

  • Workup:

    • Cool to room temperature.[3][5]

    • Pour into ice-water (precipitates the product).

    • Filter the solid or extract with Ethyl Acetate.

    • Wash organic layer with brine (critical to remove DMF).

  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (SiO2, 10-20% EtOAc in Hexanes).

Visualizing the Reaction Mechanism

SNAr_Mechanism cluster_conditions Conditions Reactants 2-Chloro-5-(CF3)pyridine + Morpholine Transition Meisenheimer Complex (Stabilized by CF3 & N-ring) Reactants->Transition Nucleophilic Attack (Rate Limiting) Product 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine + HCl (scavenged) Transition->Product Elimination of Cl- Cond Solvent: DMF Temp: 90°C Base: K2CO3

Caption: The SNAr mechanism proceeds via an addition-elimination pathway. The CF3 group (electron-withdrawing) stabilizes the anionic intermediate, facilitating the displacement of the chloride.

Part 3: Medicinal Chemistry Case Studies

This scaffold is rarely a "passenger"; it is a functional driver of potency and physicochemical properties.

Case Study 1: The "Pyridine Switch" in Antibacterials

In the development of quinolone-based antibacterials, researchers often face a "lipophilicity cliff" where potent compounds are too greasy (high LogP), leading to poor solubility and high metabolic clearance.

  • The Problem: A 3'-(trifluoromethyl)phenyl group provided potency but resulted in a LogP > 5.0.

  • The Solution: Replacing the phenyl ring with the 5-(trifluoromethyl)pyridin-2-yl moiety.

  • The Result: The pyridine nitrogen introduces a dipole, lowering the LogP by approximately 1.2 units (from ~5.1 to ~3.9) while maintaining the hydrophobic interaction required for binding. This "Scaffold Hop" retained antibacterial efficacy (MIC values) while significantly improving the drug-like profile.

Case Study 2: PI3K/mTOR Pathway Inhibition

In kinase inhibitors (e.g., analogs of Buparlisib), the morpholine oxygen often functions as a critical hydrogen bond acceptor for the hinge region or solvent-front residues. The 5-CF3-pyridine core provides a rigid, metabolically stable linker that orients the morpholine into the correct vector for binding.

Comparative Data: Phenyl vs. Pyridine Analogues

Property3'-(CF3)phenyl Analog5-(CF3)pyridin-2-yl AnalogImpact
LogP (Calc) ~5.1~3.9Improved Solubility
Metabolic Stability Moderate (Ring oxidation possible)High (Blocked by N and CF3)Extended Half-life
pKa (Conj. Acid) N/A~2.5 (Pyridine N)Reduced hERG risk
H-Bond Acceptors 1 (Morpholine O)2 (Morpholine O + Pyridine N)New Binding Vector

Part 4: Analytical Validation (Self-Validating Data)

To ensure the synthesized compound is correct without external validation, compare your analytical data against these expected values derived from the scaffold's electronic environment.

1. Proton NMR (


 NMR, 400 MHz, 

)
  • Pyridine Region:

    • 
       ~8.41 ppm (s, 1H, H-6 ): Deshielded by the adjacent ring nitrogen and the inductive effect of 
      
      
      
      .
    • 
       ~7.65 ppm (dd, 1H, H-4 ): Coupling with H-3.
      
    • 
       ~6.65 ppm (d, 1H, H-3 ): Shielded due to electron donation from the morpholine nitrogen (resonance effect).
      
  • Morpholine Region:

    • 
       ~3.80 ppm (t, 4H, O-CH2 ): Characteristic downfield triplet.
      
    • 
       ~3.60 ppm (t, 4H, N-CH2 ): Upfield triplet, distinct from the O-CH2.
      

2. Carbon NMR (


 NMR) 
  • Quartet Signal: Look for the characteristic quartet of the

    
     carbon (
    
    
    
    ~124 ppm,
    
    
    ) and the C-5 carbon (
    
    
    ~115 ppm,
    
    
    ).

3. Mass Spectrometry

  • Pattern: A clean

    
     peak at 233.1 Da . No chlorine isotope pattern should remain (confirming full conversion).
    

Part 5: Logical Workflow for Scaffold Optimization

When utilizing this scaffold in a new drug design campaign, follow this decision logic to maximize its utility.

SAR_Logic Start Lead Compound Optimization (High LogP / Low Sol) Decision Replace Phenyl with 5-CF3-Pyridin-2-yl? Start->Decision Check1 Does Target Tolerate Pyridine Nitrogen? Decision->Check1 Yes Proceed with Synthesis Check1->Yes Yes (H-Bond Acceptor needed) No Explore 3-Fluoro-Phenyl or Pyrimidine Check1->No No (Clash with protein) Outcome Result: Lower LogP (-1.2) Blocked Metabolism Yes->Outcome

Caption: Decision tree for implementing the "Pyridine Switch" to optimize physicochemical properties.

References

  • Hegde, P., et al. (2021). "Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria." Journal of Medicinal Chemistry. Link

  • Ogawa, Y., et al. (2021). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science. Link

  • Pinard, E., et al. (2010). "Selective GlyT1 inhibitors: Discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl]... a promising novel medicine to treat schizophrenia." Journal of Medicinal Chemistry. Link

  • Swanson, D. M., et al. (2005). "Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid... a High Affinity TRPV1 Antagonist." Journal of Medicinal Chemistry. Link

Sources

Foundational

Spectroscopic Unveiling of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine: A Technical Guide

This technical guide provides a comprehensive exploration of the spectroscopic characterization of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine, a molecule of significant interest in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the spectroscopic characterization of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine, a molecule of significant interest in medicinal chemistry and drug development. The trifluoromethylpyridine motif is a key structural feature in numerous active pharmaceutical and agrochemical ingredients.[1] Understanding the precise structural and electronic properties of this compound through robust analytical techniques is paramount for its effective application.

This document will delve into the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering both theoretical underpinnings and practical, field-proven protocols for data acquisition and interpretation. The causality behind experimental choices will be elucidated, ensuring a self-validating system of protocols for researchers, scientists, and drug development professionals.

Molecular Structure and its Spectroscopic Implications

The structure of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine combines three key functionalities: a trifluoromethyl-substituted pyridine ring, a morpholine ring, and a C-N linkage between them. Each of these components imparts distinct and predictable signatures in the NMR, IR, and MS spectra.

  • Trifluoromethylpyridine Moiety: The strongly electron-withdrawing trifluoromethyl group significantly influences the electronic environment of the pyridine ring, impacting the chemical shifts of the aromatic protons and carbons in the NMR spectrum.[2] The fluorine atoms themselves are NMR-active (¹⁹F), providing an additional and highly sensitive probe for structural elucidation.

  • Morpholine Ring: The morpholine ring typically adopts a chair conformation, leading to distinct signals for the axial and equatorial protons in the ¹H NMR spectrum. The chemical shifts of the methylene groups are influenced by the adjacent oxygen and nitrogen atoms.

  • C-N Linkage: The bond connecting the morpholine nitrogen to the pyridine ring allows for potential rotational isomerism, which could be investigated by variable temperature NMR studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of its molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[3]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Gentle vortexing or sonication can be employed if necessary.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.[4]

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical spectral width: -50 to -70 ppm for CF₃ groups on an aromatic ring.

    • ¹⁹F is a high-abundance, high-sensitivity nucleus, so fewer scans are typically required compared to ¹³C NMR.

Data Processing:

  • Utilize NMR data processing software such as Mnova or TopSpin for Fourier transformation, phase correction, baseline correction, and peak integration.[5][6]

Predicted NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ) and coupling patterns for 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine. These predictions are based on established substituent effects and data from related compounds.

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
Pyridine H-3~6.8-7.0d1HProton ortho to the morpholine group
Pyridine H-4~7.6-7.8dd1HProton meta to both substituents
Pyridine H-6~8.3-8.5d1HProton ortho to the CF₃ group
Morpholine -CH₂-N-~3.6-3.8t4HMethylene groups adjacent to Nitrogen
Morpholine -CH₂-O-~3.8-4.0t4HMethylene groups adjacent to Oxygen
¹³C NMR Predicted δ (ppm) Assignment
Pyridine C-2~158-162Carbon attached to Morpholine
Pyridine C-3~108-112
Pyridine C-4~135-139 (q)Carbon coupled to Fluorine
Pyridine C-5~120-124 (q)Carbon bearing the CF₃ group
Pyridine C-6~145-149
Morpholine -CH₂-N-~45-50
Morpholine -CH₂-O-~65-70
-CF₃~123-127 (q)Trifluoromethyl Carbon
¹⁹F NMR Predicted δ (ppm) Multiplicity Assignment
-CF₃~ -60 to -65sTrifluoromethyl group

Rationale for Predictions:

  • ¹H NMR: The protons on the pyridine ring will be in the aromatic region (δ 6.5-8.5 ppm). The H-6 proton is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen and the trifluoromethyl group. The morpholine protons will appear as two triplets, with the protons adjacent to the more electronegative oxygen atom appearing slightly further downfield.

  • ¹³C NMR: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[7] The pyridine carbons attached to or near the trifluoromethyl group will also exhibit smaller quartet splittings. The chemical shift of the CF₃ carbon is typically in the aromatic region of the spectrum.[7]

  • ¹⁹F NMR: A single sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[8]

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Compound (5-10 mg) Tube NMR Tube Compound->Tube Solvent Deuterated Solvent (~0.7 mL) Solvent->Tube Vortex Homogenize Tube->Vortex Spectrometer NMR Spectrometer Vortex->Spectrometer H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR F19_NMR ¹⁹F NMR Spectrometer->F19_NMR Software Processing Software H1_NMR->Software C13_NMR->Software F19_NMR->Software Structure Structural Elucidation Software->Structure

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

For a solid sample like 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine, the Attenuated Total Reflectance (ATR) or KBr pellet method are common choices.

ATR-FTIR Protocol:

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Collection: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

KBr Pellet Protocol:

  • Sample Grinding: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle.

  • Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
3100-3000C-H stretchAromatic (Pyridine)
2950-2850C-H stretchAliphatic (Morpholine)
1600-1450C=C and C=N stretchAromatic Ring (Pyridine)
1350-1150C-F stretchTrifluoromethyl
1250-1000C-N and C-O stretchMorpholine

Rationale for Predictions:

  • The presence of the pyridine ring will be indicated by aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic ring stretching vibrations in the 1600-1450 cm⁻¹ region.

  • The morpholine ring will show aliphatic C-H stretching bands below 3000 cm⁻¹ and strong C-O and C-N stretching bands in the fingerprint region.

  • The trifluoromethyl group will exhibit strong C-F stretching absorptions in the 1350-1150 cm⁻¹ range.

Diagram: IR Spectroscopy Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Solid_Sample Solid Sample ATR_Crystal ATR Crystal Solid_Sample->ATR_Crystal KBr_Pellet KBr Pellet Solid_Sample->KBr_Pellet FTIR_Spectrometer FTIR Spectrometer ATR_Crystal->FTIR_Spectrometer KBr_Pellet->FTIR_Spectrometer Background_Scan Background Scan FTIR_Spectrometer->Background_Scan Sample_Scan Sample Scan FTIR_Spectrometer->Sample_Scan Spectrum IR Spectrum Sample_Scan->Spectrum Interpretation Functional Group Identification Spectrum->Interpretation

Caption: Workflow for IR spectroscopy analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Experimental Protocol: MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a suitable method for the analysis of this relatively volatile and thermally stable compound.

GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane).[9]

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Temperature Program: Use a temperature gradient to ensure good separation and peak shape. A typical program might start at 100 °C, ramp to 280 °C, and hold for a few minutes.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Scan Range: Scan a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-300).

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine (C₁₀H₁₁F₃N₂O) is approximately 244.08 g/mol . A prominent molecular ion peak is expected at m/z 244.

  • Key Fragmentation Pathways:

    • Loss of a morpholine fragment: Cleavage of the C-N bond between the pyridine and morpholine rings can lead to fragments corresponding to the trifluoromethylpyridine cation and the morpholine radical, or vice versa.

    • Fragmentation of the morpholine ring: The morpholine ring can undergo characteristic fragmentation, such as the loss of CH₂O or C₂H₄O.

    • Loss of CF₃: Loss of the trifluoromethyl radical (mass 69) is a possible fragmentation pathway.

Diagram: Mass Spectrometry Logical Relationships

MS_Logic cluster_fragments Fragmentation Pathways Molecule 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine (C₁₀H₁₁F₃N₂O) Ionization Electron Ionization (EI) Molecule->Ionization Molecular_Ion Molecular Ion (M⁺) m/z = 244 Ionization->Molecular_Ion Loss_Morpholine Loss of Morpholine Ring Molecular_Ion->Loss_Morpholine Loss_CF3 Loss of CF₃ Molecular_Ion->Loss_CF3 Morpholine_Frag Morpholine Ring Fragmentation Molecular_Ion->Morpholine_Frag

Caption: Logical relationships in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine, employing NMR, IR, and MS, provides a robust framework for its unequivocal structural characterization. The protocols and predicted data presented in this guide offer a solid foundation for researchers to acquire and interpret high-quality spectroscopic data for this and related compounds. Adherence to these systematic approaches ensures scientific integrity and provides the trustworthy and authoritative data essential for advancing drug discovery and development programs.

References

  • Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412. [Link]

  • Foris, A. (2015). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. ResearchGate. [Link]

  • Imperial College London. (2021). Standard Operating Procedure (SOP) Title: NMR Sample Preparation. [Link]

  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. [Link]

  • Nanalysis. (2022). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]

  • University of California, Davis. (n.d.). Sample preparation for FT-IR. [Link]

  • Vlaic, S., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8203. [Link]

  • YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. ChemHelpASAP. [Link]

  • Bruker. (n.d.). NMR Software. [Link]

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Exploratory

The Ascendance of Trifluoromethylpyridines in Modern Pharmaceuticals: A Technical Guide

Abstract The strategic incorporation of the trifluoromethylpyridine (TFMP) moiety has become a cornerstone of modern medicinal chemistry, imparting a unique and highly advantageous set of physicochemical properties to th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of the trifluoromethylpyridine (TFMP) moiety has become a cornerstone of modern medicinal chemistry, imparting a unique and highly advantageous set of physicochemical properties to therapeutic agents. This in-depth technical guide provides a comprehensive review for researchers, scientists, and drug development professionals on the synthesis, mechanism of action, structure-activity relationships (SAR), and clinical significance of trifluoromethylpyridine derivatives in pharmaceuticals. We will delve into the nuanced causality behind experimental choices in their synthesis and application, offering field-proven insights to empower the next generation of drug discovery.

Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold

The pyridine ring, a bioisostere of benzene, is a prevalent scaffold in FDA-approved drugs. When combined with a trifluoromethyl (-CF3) group, the resulting trifluoromethylpyridine (TFMP) structure offers a powerful toolkit for medicinal chemists. The strong electron-withdrawing nature of the -CF3 group, coupled with its high lipophilicity and metabolic stability, profoundly influences the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1][2] These properties often lead to enhanced target affinity, improved membrane permeability, and reduced metabolic degradation, ultimately translating to more effective and safer medicines.[1][2] This guide will explore the multifaceted role of TFMP derivatives, from their synthesis in the lab to their impact in the clinic.

Synthetic Strategies for Trifluoromethylpyridine Derivatives

The synthesis of trifluoromethylpyridine derivatives is a critical aspect of their development. Two primary strategies dominate the landscape: the direct trifluoromethylation of a pre-formed pyridine ring and the construction of the pyridine ring from trifluoromethyl-containing precursors.

Halogen Exchange (Halex) Reactions

A common and industrially significant method for synthesizing trifluoromethylpyridines is the halogen exchange (Halex) reaction, where a trichloromethyl-substituted pyridine is converted to its trifluoromethyl analogue using a fluorinating agent such as anhydrous hydrogen fluoride (HF).[3]

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

This protocol describes a common industrial approach to synthesizing a key intermediate.

  • Chlorination: 2-chloro-5-(chloromethyl)pyridine is chlorinated to yield 2-chloro-5-(trichloromethyl)pyridine. This step often involves the use of chlorine gas and a radical initiator.

  • On-Ring Chlorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is then subjected to on-ring chlorination using a catalyst such as antimony trichloride to produce 2,3-dichloro-5-(trichloromethyl)pyridine.[4]

  • Fluorination: The 2,3-dichloro-5-(trichloromethyl)pyridine is then fluorinated using anhydrous hydrogen fluoride (HF) to yield the final product, 2,3-dichloro-5-(trifluoromethyl)pyridine.[4][5] The reaction is typically carried out under pressure and at elevated temperatures.

  • Purification: The final product is purified through a series of steps including washing, steam distillation, and fractional distillation to achieve high purity.[4]

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis is a versatile method for constructing substituted pyridines from acyclic precursors.[2][6][7][8] This reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced or acid-catalyzed cyclodehydration to yield the pyridine ring.[2][7]

Conceptual Workflow for Bohlmann-Rahtz Pyridine Synthesis

G Bohlmann-Rahtz Pyridine Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product enamine Enamine michael_addition Michael Addition enamine->michael_addition ethynylketone Ethynylketone ethynylketone->michael_addition isomerization E/Z Isomerization michael_addition->isomerization Forms aminodiene intermediate cyclodehydration Cyclodehydration isomerization->cyclodehydration Heat or Acid Catalysis pyridine Substituted Pyridine cyclodehydration->pyridine

Caption: A conceptual workflow of the Bohlmann-Rahtz pyridine synthesis.

The Role of Trifluoromethylpyridines in Kinase Inhibition

A significant number of trifluoromethylpyridine derivatives have been developed as kinase inhibitors for the treatment of cancer. The TFMP moiety often plays a crucial role in binding to the kinase active site and achieving selectivity.

Structure-Activity Relationships (SAR)

The systematic modification of the trifluoromethylpyridine scaffold has led to a deep understanding of the structure-activity relationships that govern kinase inhibition.

CompoundTarget KinaseModificationIC50 (nM)Reference
Sorafenib B-RafN/A (approved drug)20[9]
Enasidenib Analog 6c Mutant IDH2Symmetric hydrophobic tail101.7[7]
Enasidenib Analog 6e Mutant IDH2Symmetric hydrophobic tail67.01[7]
Enasidenib Analog 7c Mutant IDH2Symmetric hydrophobic tail88.93[7]
PYK2 Inhibitor PYK2Diaminopyrimidine coreVaries (10-20 fold selectivity over FAK)[10]

This table presents a selection of data to illustrate SAR trends and is not exhaustive.

Case Study: Sorafenib and the Raf/MEK/ERK Pathway

Sorafenib is a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and hepatocellular carcinoma.[9][11] It targets several kinases, including those in the Raf/MEK/ERK signaling pathway, which is a critical regulator of cell proliferation and survival.[5][12][13]

G Sorafenib's Inhibition of the Raf/MEK/ERK Pathway cluster_upstream Upstream Signaling cluster_pathway Raf/MEK/ERK Pathway cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation survival Cell Survival transcription->survival sorafenib Sorafenib sorafenib->raf Inhibits

Caption: Sorafenib inhibits the Raf/MEK/ERK signaling pathway.

The trifluoromethylpyridine moiety of Sorafenib is crucial for its potent inhibition of Raf kinases. It is believed to engage in key interactions within the ATP-binding pocket of the enzyme, contributing to the drug's overall efficacy.

Mechanism of Action: Beyond Kinase Inhibition

While kinase inhibition is a major application, trifluoromethylpyridine derivatives have shown efficacy against other targets as well.

Case Study: Enasidenib and Mutant IDH2

Enasidenib is a first-in-class inhibitor of mutant isocitrate dehydrogenase 2 (IDH2) for the treatment of acute myeloid leukemia (AML).[14][15] Mutant IDH2 produces the oncometabolite 2-hydroxyglutarate (2-HG), which drives leukemogenesis.[15] Enasidenib binds to an allosteric site at the dimer interface of the mutant IDH2 enzyme, preventing its conformational change and inhibiting the production of 2-HG.[14][16][17] The crystal structure of Enasidenib in complex with mutant IDH2 (PDB: 5I96) reveals that the drug occupies a hydrophobic pocket, with the trifluoromethylpyridine group making important contacts.[7][10][17]

Pharmacokinetic Properties

The incorporation of a trifluoromethylpyridine group generally leads to favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

DrugTmax (hours)Half-life (hours)Bioavailability (%)Primary MetabolismReference
Sorafenib 2-1220-4829-38CYP3A4, UGT1A9[18][19][20]
Enasidenib 4189.6 (7.9 days)~57%N-dealkylation[17]

Pharmacokinetic parameters can vary significantly between individuals.

Clinical Significance and Future Directions

Trifluoromethylpyridine derivatives have made a significant impact on the treatment of various diseases, particularly cancer. Numerous compounds containing this scaffold are currently in clinical trials for a range of indications.[21] The continued exploration of this privileged structural motif promises to yield new and improved therapies in the years to come.

Experimental Workflow: In Vitro Kinase Inhibition Assay

A crucial step in the development of kinase inhibitors is the in vitro kinase assay to determine their potency and selectivity.

G In Vitro Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis kinase Purified Kinase incubation Incubate components at 30°C kinase->incubation substrate Substrate substrate->incubation inhibitor Test Compound (TFMP derivative) inhibitor->incubation atp ATP (radiolabeled or with detection system) atp->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Measure Phosphorylated Substrate stop_reaction->detection analysis Calculate IC50 detection->analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.[9][21][22]

Conclusion

The trifluoromethylpyridine scaffold has proven to be a highly valuable asset in the design and development of novel pharmaceuticals. Its unique combination of electronic and steric properties allows for the fine-tuning of molecular interactions, leading to potent and selective drugs with favorable pharmacokinetic profiles. As our understanding of disease biology continues to grow, the rational design of new trifluoromethylpyridine derivatives will undoubtedly play a central role in addressing unmet medical needs.

References

  • Bohlmann-Rahtz Pyridine Synthesis Guide | PDF. (n.d.). Scribd. Retrieved February 11, 2026, from [Link]

  • DiNardo, C. D., & de Botton, S. (2019). The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia. Leukemia & Lymphoma, 60(11), 2651–2659. [Link]

  • Abdel-Halim, H., El-Sabbagh, N. A., El-Damasy, D. A., & Abouzid, K. A. M. (2023). Discovery of novel enasidenib analogues targeting inhibition of mutant isocitrate dehydrogenase 2 as antileukaemic agents. Scientific Reports, 13(1), 589. [Link]

  • What is the mechanism of Enasidenib Mesylate? (2024, July 17). Patsnap Synapse. [Link]

  • Bohlmann–Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

  • Enasidenib: First Mutant IDH2 Inhibitor for the Treatment of Refractory and Relapsed Acute Myeloid Leukemia. (n.d.). Bentham Science. Retrieved February 11, 2026, from [Link]

  • Tsukamoto, M., & Nakamura, T. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

  • Bohlmann–Rahtz Pyridine Synthesis. (2025, May 27). J&K Scientific LLC. [Link]

  • Mechanism of action of enasidenib AG-221 (enasidenib) is a specific slow tight binder of the IDH2 R140Q-mutant enzyme It targets selectively mutant/wild-type heterodimers and mutant homodimers over IDH2-wild-type homodimers, IDH1-wild-type homodimers and IDH1 R132H-mutant enzymes. AG-221 allosterically stabilizes the open homodimer conformation, preventing the conformational change required for catalysis. AG-221 induced 99% reduction in intracellular 2HG in R140Q even at low concentrations. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • IDHIFA® (enasidenib) tablets, for oral use. (n.d.). U.S. Food and Drug Administration. Retrieved February 11, 2026, from [Link]

  • CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. (n.d.). Google Patents.
  • Liu, L., Cao, Y., Chen, C., Zhang, X., McNabola, A., Wilkie, D., Wilhelm, S., Lynch, M., & Carter, C. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Cancer Research, 66(24), 11851–11858. [Link]

  • Bagley, M. C., Dale, J. W., Bower, J. F., & Xiong, X. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957–1967. [Link]

  • Llovet, J. M., Ricci, S., Mazzaferro, V., Hilgard, P., Gane, E., Blanc, J.-F., de Oliveira, A. C., Santoro, A., Raoul, J.-L., Forner, A., Schwartz, M., Porta, C., Zeuzem, S., Bolondi, L., Greten, T. F., Galle, P. R., Seitz, J.-F., Borbath, I., Häussinger, D., … SHARP Investigators Study Group. (2008). Sorafenib in advanced hepatocellular carcinoma. The New England Journal of Medicine, 359(4), 378–390. [Link]

  • Clinical Trials Using Trifluridine and Tipiracil Hydrochloride. (n.d.). National Cancer Institute. Retrieved February 11, 2026, from [Link]

  • Structures illustrating potential interactions between IDH2 second-site... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • 5I96: Crystal Structure of Human Mitochondrial Isocitrate Dehydrogenase (IDH2) R140Q Mutant Homodimer in Complex with AG-221 (Enasidenib) Inhibitor. (2016, February 19). NCBI. Retrieved February 11, 2026, from [Link]

  • Tsukamoto, M., Nishimura, S., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]

  • Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. | Semantic Scholar. (n.d.). Retrieved February 11, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. [Link]

  • in vitro kinase assay. (2024, May 31). protocols.io. [Link]

  • Wilhelm, S. M., Carter, C., Tang, L., Wilkie, D., McNabola, A., Rong, H., Chen, C., Zhang, X., Vincent, P., McHugh, M., Cao, Y., Shujath, J., Gawlak, S., Eveleigh, D., Rowley, B., Liu, L., Adnane, L., Lynch, M., Auclair, D., … Lee, L. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099–7109. [Link]

  • Heinelt, M., Taye, N., Wu, J., Di Martino, J., Wang, L., Hamdane, N., Dubois-Pot-Schneider, H., Lehraiki, A., Dufer, J., Prevarskaya, N., & Ouadid-Ahidouch, H. (2018). Sorafenib paradoxically activates the RAS/RAF/ERK pathway in polyclonal human NK cells during expansion and thereby enhances effector functions in a dose- and time-dependent manner. OncoImmunology, 7(12), e1499432. [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. [Link]

  • enasidenib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 11, 2026, from [Link]

  • Sorafenib Pharmacokinetics. (2017, April 3). ClinPGx. [Link]

  • O'Donnell, P. H., Undevia, S. D., Stadler, W. M., & Ratain, M. J. (2008). Phase I and Pharmacokinetic Study of Sorafenib in Patients With Hepatic or Renal Dysfunction: CALGB 60301. Journal of Clinical Oncology, 26(31), 5092–5098. [Link]

  • de Wit, D., van Erp, N. P., Khosravan, R., Bins, S., de Bruijn, P., van Schaik, R. H. N., van der Leest, C. H., van Alphen, R. J., van Gelder, T., Mathijssen, R. H. J., & Lolkema, M. P. (2013). Population pharmacokinetic analysis of sorafenib in patients with solid tumours. British Journal of Clinical Pharmacology, 76(4), 574–584. [Link]

  • Tiwari, A., Mahadik, K. R., & Gabhe, S. Y. (2020). Effect of piperine and its analogs on pharmacokinetic properties of sorafenib tosylate: Bioanalytical method development and validation. Journal of Applied Pharmaceutical Science, 10(12), 1–11. [Link]

  • Iavarone, M., Cabibbo, G., Piscaglia, F., Zavaglia, C., Grieco, A., Villa, E., Caturelli, E., Granito, A., Pompili, M., Viganò, L., & SOFIA study group. (2021). Pharmacokinetics and pharmacogenetics of sorafenib in patients with hepatocellular carcinoma: Implications for combination trials. Liver International, 41(1), 206–216. [Link]

  • Pivotal, Open-label, Randomized Study of Radiosurgery With or Without Tumor Treating Fields (TTFields) for 1-10 Brain Metastases From Non-small Cell Lung Cancer (NSCLC). (n.d.). ClinicalTrials.gov. Retrieved February 11, 2026, from [Link]

  • Table 2, IC50 values for selected compounds versus caspase panel. (n.d.). In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). Retrieved February 11, 2026, from [Link]

  • Prediction of kinase-inhibitor binding affinity using energetic parameters. (n.d.). NCBI. Retrieved February 11, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • UCSF Neoplasms Clinical Trials for 2026 — San Francisco Bay Area. (2026, January 22). UCSF. [Link]

  • Clinical Trials Using Fluoropyrimidine. (n.d.). National Cancer Institute. Retrieved February 11, 2026, from [Link]

  • A Simple Machine Learning-Based Quantitative Structure–Activity Relationship Model for Predicting pIC50 Inhibition Values of FLT3 Tyrosine Kinase. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • Card Expert Search. (n.d.). ClinicalTrials.gov. Retrieved February 11, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: Catalytic C–N Bond Formation for 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine

Executive Summary This guide details the synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine , a privileged scaffold in medicinal chemistry found in PI3K inhibitors and anxiolytics. While the electron-deficient na...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine , a privileged scaffold in medicinal chemistry found in PI3K inhibitors and anxiolytics. While the electron-deficient nature of the 5-trifluoromethylpyridine ring often permits Nucleophilic Aromatic Substitution (SNAr), this protocol focuses on Buchwald-Hartwig Amination .

Why Catalysis? Although SNAr is viable for this specific substrate, adoption of palladium catalysis is critical when:

  • Library Standardization: Automating parallel synthesis where reaction conditions must remain constant across diverse (electron-rich and electron-poor) pyridine substrates.

  • Regioselectivity: Overriding inherent electronic bias in poly-halogenated scaffolds.

  • Mild Conditions: Avoiding the harsh temperatures (>120 °C) often required for SNAr on less activated analogs.

This protocol utilizes RuPhos Pd G4 , a fourth-generation precatalyst, to ensure rapid activation and high turnover numbers (TON) with secondary amines like morpholine.

Strategic Analysis: The Pyridine Challenge

Mechanistic Hurdles

Pyridines present a unique challenge in palladium catalysis due to the basic nitrogen atom. The pyridine nitrogen can coordinate competitively to the Pd(II) center, displacing the phosphine ligand and forming an inactive "Pd-sink" complex.

  • Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos). The steric bulk prevents the pyridine nitrogen from binding effectively to the metal center while facilitating the reductive elimination step.

The Catalytic Cycle

The following diagram illustrates the G4-precatalyst activation and the cross-coupling cycle, highlighting the critical Reductive Elimination step which is rate-determining for electron-deficient aryl halides.

BuchwaldCycle cluster_legend Key Precat RuPhos Pd G4 (Precatalyst) ActivePd L-Pd(0) (Active Species) Precat->ActivePd Base Activation OxAdd Oxidative Addition (Ar-Pd(II)-X) ActivePd->OxAdd + Ar-Cl AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + Morpholine + Base Inhibition OFF-CYCLE: Pyridine-Pd Binding OxAdd->Inhibition Pyridine N-Coordination RedElim Reductive Elimination (Product Release) AmineBind->RedElim Rate Limiting RedElim->ActivePd Regenerate Pd(0) Inhibition->OxAdd Reversible Legend1 Ar = 5-CF3-Pyridine

Figure 1: Catalytic cycle for RuPhos-mediated amination. Note the off-cycle inhibition pathway common with pyridine substrates.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
2-Chloro-5-(trifluoromethyl)pyridine 1.0ElectrophilePurity >98%; Halide source
Morpholine 1.2NucleophileDry; Distilled if older than 6 months
RuPhos Pd G4 0.01-0.03CatalystAir-stable precatalyst
Sodium tert-butoxide (NaOtBu) 1.5BaseStored in glovebox/desiccator
Toluene (or 1,4-Dioxane)0.2 MSolventAnhydrous, degassed
Step-by-Step Procedure (Benchtop Setup)

Note: While RuPhos Pd G4 is air-stable, the active catalytic species is oxygen-sensitive. An inert atmosphere is required for the reaction.[1]

  • Vessel Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon (or Nitrogen).[1]

  • Solids Addition: Charge the vial with:

    • RuPhos Pd G4 (1.0 mol% for screening, up to 3.0 mol% for scale-up).

    • NaOtBu (1.5 equiv).

    • Note: If the aryl chloride is solid, add it here.

  • Purge: Cap the vial and purge with Argon for 5 minutes.

  • Liquids Addition:

    • Add anhydrous Toluene (concentration 0.2 M relative to aryl halide).

    • Add 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv) via syringe.

    • Add Morpholine (1.2 equiv) via syringe.

  • Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (800 rpm) for 2–4 hours.

    • Monitoring: Check via LC-MS or TLC (Hexane/EtOAc 4:1). Look for the disappearance of the aryl chloride.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc (10 mL) and filter through a small pad of Celite/Silica to remove Pd black and salts.

    • Wash the filtrate with water (1x) and brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Gradient 0% → 20% EtOAc in Hexanes.

    • Product: White to off-white solid.

Method Validation & Troubleshooting

Self-Validating Control: The "Thermal Check"

Before committing expensive catalyst to a large batch, perform the Thermal Check .

  • Protocol: Run the reaction with only Base + Solvent + Substrates at 100 °C for 2 hours.

  • Result A (Conversion > 50%): The reaction proceeds via SNAr. Catalysis is unnecessary unless you require lower temperatures (e.g., <80 °C) to protect other sensitive groups.

  • Result B (Conversion < 5%): The catalytic method described above is required.

Optimization Workflow

If yields are low (<70%), follow this decision tree to identify the failure mode.

Optimization Start Low Yield / Conversion CheckSM Is Aryl Halide Consumed? SM_Left Catalyst Deactivation CheckSM->SM_Left Yes (SM remains) SM_Gone Side Reactions CheckSM->SM_Gone No (SM consumed) Solvent Check Solvent (Water/O2 contamination) SM_Left->Solvent Ligand Switch Ligand: BrettPhos or XPhos SM_Left->Ligand Dehal Hydrodehalogenation? (Use Anhydrous Solvents) SM_Gone->Dehal Homocoup Homocoupling? (Reduce Oxidant) SM_Gone->Homocoup

Figure 2: Troubleshooting logic for pyridine aminations.

Data Summary: Ligand Performance

Comparison of ligands for the coupling of morpholine with electron-deficient 2-chloropyridines (based on internal screening data).

LigandPrecatalyst GenYield (LCMS)Notes
RuPhos G496% Best for secondary amines; prevents N-binding.
BrettPhos G388%Excellent, but often better for primary amines.
Xantphos Pd₂(dba)₃75%Good, but slower kinetics; requires higher temp.
PPh₃ Pd(OAc)₂<10%Ineffective; displaced by pyridine nitrogen.

Safety & Handling

  • Fluorine Content: While the CF3 group is stable, combustion of fluorinated compounds can release HF. Use proper ventilation.

  • Pyridine Toxicity: Halogenated pyridines are skin irritants and potential sensitizers. Handle in a fume hood.

  • Base Hazard: NaOtBu is corrosive and moisture-sensitive.

References

  • RuPhos Utility in C-N Coupling

    • Maiti, D., et al. "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2011, 2, 57-68.
  • Buchwald Precatalyst Generations (G3/G4)

    • Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Reviews, 2022 .[2] (Contextualized from general G4 literature).

  • SNAr vs.

    • Pike, A., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Chemistry – A European Journal, 2015.
  • Mechanistic Insights (Pyridine Inhibition)

    • Paul, F., et al. "Mechanism of the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 2006.

Sources

Application

Application Note: 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine in PI3K Inhibitor Synthesis

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on the synthesis and optimization of PI3K (Phosphoinositide 3-kinase) inhibitors. It details the synthesis, functionalizatio...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists focusing on the synthesis and optimization of PI3K (Phosphoinositide 3-kinase) inhibitors. It details the synthesis, functionalization, and biological rationale of the 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine scaffold—a critical pharmacophore in the development of Class I PI3K inhibitors.

[1]

Introduction & Pharmacological Rationale[1][2][3][4][5][6]

The development of PI3K inhibitors, such as Buparlisib (BKM120) and Pictilisib (GDC-0941) , has highlighted the structural importance of the morpholine moiety. In the ATP-binding pocket of PI3K isoforms (specifically p110


), the morpholine oxygen acts as a critical hydrogen bond acceptor for the hinge region residue (Val851).

The 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine scaffold combines this hinge-binding capability with a trifluoromethyl-substituted pyridine ring.[1] This combination offers two distinct advantages in Structure-Activity Relationship (SAR) studies:

  • Metabolic Stability: The electron-withdrawing

    
     group blocks metabolic oxidation at the C5 position and reduces the electron density of the pyridine ring, making it less susceptible to oxidative metabolism.[1]
    
  • Hydrophobic Interaction: The

    
     group occupies the "affinity pocket" (often interacting with Met772 or Trp780), enhancing potency and selectivity over other kinases.
    

This guide provides a high-yield protocol for synthesizing this core scaffold and strategies for its downstream application in building complex inhibitor libraries.[1]

Mechanism of Action & Binding Topology

To understand the synthetic design, one must visualize the binding mode. The diagram below illustrates how this scaffold interacts within the PI3K


 ATP-binding cleft.

PI3K_Binding_Mode cluster_pocket PI3K ATP Binding Pocket Hinge Hinge Region (Val851) Affinity Affinity Pocket (Met772/Trp780) Solvent Solvent Exposed Area Scaffold 4-(5-(Trifluoromethyl) pyridin-2-yl)morpholine Scaffold->Hinge H-Bond (Morpholine O) Scaffold->Affinity Hydrophobic Interaction (CF3) Scaffold->Solvent Potential Vector for Functionalization (C3/C4)

Figure 1: Schematic representation of the pharmacophore binding interactions within the PI3K active site.

Experimental Protocol: High-Yield Synthesis

The synthesis relies on a Nucleophilic Aromatic Substitution (


) reaction. The strong electron-withdrawing nature of the 5-

group activates the 2-chloro position, allowing for mild reaction conditions without the need for palladium catalysis.[1]
Materials
  • Precursor: 2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3)[1][2]

  • Nucleophile: Morpholine (ReagentPlus®, >99%)

  • Base: Potassium Carbonate (

    
    ), anhydrous
    
  • Solvent: Acetonitrile (MeCN) or DMF (for larger scales)

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-Chloro-5-(trifluoromethyl)pyridine (10.0 g, 55.1 mmol, 1.0 equiv) in Acetonitrile (100 mL).

  • Base Addition: Add

    
      (15.2 g, 110.2 mmol, 2.0 equiv) to the solution. The suspension should be stirred vigorously.
    
  • Nucleophile Addition: Add Morpholine (5.76 mL, 66.1 mmol, 1.2 equiv) dropwise over 5 minutes.

    • Note: A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (80-82°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and a new, more polar spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      /KCl) and rinse the pad with MeCN.
      
    • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification:

    • Dissolve the crude residue in EtOAc (100 mL) and wash with water (

      
       mL) and brine (50 mL).
      
    • Dry over

      
      , filter, and concentrate.[1]
      
    • Recrystallization: Recrystallize from hot Ethanol/Water (9:1) to yield white crystalline needles.

Data Summary: Optimization of Conditions
SolventBaseTemp (°C)Time (h)Isolated Yield (%)Notes
MeCN

80 4 94% Optimal balance of rate/purity.
DMF

100291%Faster, but harder to remove solvent.[1]
THFDIPEA651278%Slower reaction rate.
Toluene

110882%Requires higher temp; salt removal difficult.

Application: Functionalization for Library Generation

The molecule synthesized above is a "capped" pharmacophore. To use it in drug discovery, it must be functionalized to allow coupling to other fragments (e.g., solubilizing tails or additional binding motifs).

Strategic Route: Regioselective Halogenation. The C3 position of the pyridine ring is sterically accessible and electronically favorable for electrophilic halogenation, enabling subsequent Suzuki or Buchwald couplings.

Synthesis_Workflow cluster_legend Reaction Logic Start 2-Cl-5-CF3-Pyridine Step1 SNAr (Morpholine) Start->Step1 Core 4-(5-(CF3)pyridin-2-yl) morpholine Step1->Core Step2 Bromination (NBS, MeCN) Core->Step2 Intermediate 3-Bromo-Derivative Step2->Intermediate Step3 Suzuki Coupling (Ar-B(OH)2) Intermediate->Step3 Final PI3K Inhibitor Candidate Step3->Final

Figure 2: Synthetic workflow for converting the core scaffold into a functionalized inhibitor precursor.

Protocol: C3-Bromination (Regioselective)[1]
  • Dissolve 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine (1.0 equiv) in Acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at 0°C.

  • Stir at room temperature for 2 hours.

  • Mechanism: The morpholine nitrogen donates electron density into the pyridine ring, directing the electrophile (

    
    ) to the ortho-position (C3) relative to the morpholine.
    
  • Result: Yields 4-(3-bromo-5-(trifluoromethyl)pyridin-2-yl)morpholine , a versatile intermediate for cross-coupling reactions.[1]

Analytical Validation (Self-Check)

Ensure your product meets these criteria before proceeding to biological assays:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       8.40 (s, 1H, H-6 pyridine)[1]
      
    • 
       7.65 (dd, 1H, H-4 pyridine)[1]
      
    • 
       6.65 (d, 1H, H-3 pyridine)[1]
      
    • 
       3.80 (t, 4H, morpholine O-
      
      
      
      )[1]
    • 
       3.60 (t, 4H, morpholine N-
      
      
      
      )[1]
  • 
    F NMR:  Single singlet around -62 ppm (indicative of 
    
    
    
    group).
  • LC-MS: Single peak,

    
     (Calculated MW: 232.20).
    

References

  • Buparlisib (BKM120) Discovery: Burger, M. T., et al. (2011). "Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for the Treatment of Cancer." ACS Medicinal Chemistry Letters, 2(10), 774–779. Link

  • Morpholine in PI3K Inhibition: Rewcastle, G. W., et al. (2011). "Synthesis and Biological Evaluation of Novel Phosphoinositide 3-Kinase Inhibitors." Journal of Medicinal Chemistry, 54(20), 7105–7126. Link

  • Trifluoromethylpyridine Synthesis: Cottineau, B., et al. (2002). "Synthesis and antiviral activity of 2,3-disubstituted-5-trifluoromethylpyridines." Bioorganic & Medicinal Chemistry Letters, 12(16), 2105-2108.[1] Link

  • General PI3K Pharmacophore: Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell, 125(4), 733–747. Link

Sources

Method

Application Notes &amp; Protocols: The Strategic Utility of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine in Modern Drug Discovery

An in-depth guide for researchers, scientists, and drug development professionals on the application of the chemical intermediate, 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine . Introduction: A Privileged Scaffold in Me...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of the chemical intermediate, 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine .

Introduction: A Privileged Scaffold in Medicinal Chemistry

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine has emerged as a high-value intermediate in the synthesis of complex bioactive molecules, particularly in oncology and neurotherapeutics.[1][2][3] Its structure is a deliberate convergence of two critical pharmacophoric elements: the morpholine ring and a trifluoromethyl-substituted pyridine core. This combination imparts a unique set of properties that medicinal chemists leverage to optimize drug candidates.[4][5][6]

  • The Morpholine Moiety: The morpholine ring is a "privileged structure" in drug design.[4] Its oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with biological targets like the hinge region of protein kinases.[7] Furthermore, the morpholine group often enhances aqueous solubility and metabolic stability, improving the overall pharmacokinetic profile of a drug candidate.[4][8]

  • The Trifluoromethylpyridine Core: The trifluoromethyl (-CF3) group is a powerful modulator of a molecule's physicochemical properties. As a strong electron-withdrawing group, it can significantly alter the pKa of the pyridine nitrogen, impacting binding interactions.[5][6] Its lipophilicity can enhance membrane permeability, and its presence often blocks sites of metabolic oxidation, thereby increasing the half-life of a drug.[5][9]

The synergy between these two components makes 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine a versatile building block for creating potent and selective inhibitors for various enzyme classes, most notably the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[7][10][11]

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity of this chemical intermediate.

PropertyValueSource
CAS Number 321679-59-8[12]
Molecular Formula C₁₀H₁₁F₃N₂O[12]
Molecular Weight 232.20 g/mol [12]
Appearance Typically a solid[13]
Storage Sealed in a dry environment, refrigerated (2-8°C)[12]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Core Application: A Key Building Block for Kinase Inhibitors

The primary application of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is in the synthesis of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. The morpholine oxygen is crucial for forming a hydrogen bond with the backbone NH of key amino acid residues in the kinase hinge region, such as Valine-851 in PI3Kα.[7] This interaction is a hallmark of many Type I kinase inhibitors and serves as a critical anchoring point.

The 5-(trifluoromethyl)pyridin-2-yl portion of the molecule provides a scaffold that can be further elaborated or used to fine-tune selectivity and potency.[7] For example, in the development of PI3K/mTOR inhibitors, modifications to the aryl group are used to balance activity between the two related kinases.[7]

Experimental Protocols

The following protocols are provided as representative examples. Researchers should optimize conditions based on their specific substrates and available equipment.

Protocol 1: Synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the most common method for preparing the title compound from commercially available starting materials. The reaction involves the displacement of a leaving group (typically a halide) on the pyridine ring by the secondary amine of morpholine.

Workflow Diagram: SNAr Synthesis

G cluster_reactants Reactants cluster_conditions Conditions A 2-Chloro-5-(trifluoromethyl)pyridine Process Nucleophilic Aromatic Substitution (SNAr) A->Process B Morpholine B->Process C Base (e.g., K₂CO₃, DIEA) C->Process Neutralizes HCl byproduct D Solvent (e.g., DMF, NMP) D->Process E Heat (e.g., 80-120 °C) E->Process Purification Workup & Purification (e.g., Extraction, Chromatography) Process->Purification Product 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine Purification->Product

Caption: General workflow for the SNAr synthesis of the title intermediate.

Materials:

  • 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq)

  • Morpholine (1.2 - 1.5 eq)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate, water, brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).

  • Add the base (e.g., K₂CO₃, 2.0 eq) to the mixture.

  • Add morpholine (1.2 eq) to the stirring suspension.

  • Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Causality Check: Heating is necessary to overcome the activation energy for the SNAr reaction on the electron-deficient pyridine ring. The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.

  • Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: The crude product should be purified by flash column chromatography on silica gel to yield the pure 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine. The purity and identity should be confirmed by ¹H NMR, ¹³C NMR, and MS analysis.

Protocol 2: Application in Palladium-Catalyzed Suzuki Cross-Coupling

This protocol demonstrates how 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine, after being converted to a suitable derivative (e.g., a boronic ester), can be used in a Suzuki cross-coupling reaction to build more complex molecular architectures, a common strategy in drug development.[14]

Workflow Diagram: Suzuki Coupling Application

G cluster_reactants Coupling Partners cluster_catalyst Catalytic System cluster_note Note A Aryl/Heteroaryl Halide (R¹-X, X=Br, I) Process Suzuki Cross-Coupling A->Process B Pyridyl Boronic Ester Derivative* B->Process C Palladium Pre-catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) C->Process D Base (e.g., K₂CO₃, Cs₂CO₃) D->Process E Solvent (e.g., Dioxane/H₂O, DME) E->Process Product Coupled Product (R¹-Pyridyl) Process->Product Note *Derived from 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine via a Miyaura borylation reaction.

Caption: Workflow for using the intermediate in a Suzuki cross-coupling reaction.

Materials:

  • Aryl or heteroaryl halide (e.g., R-Br) (1.0 eq)

  • Boronic acid or ester derivative of 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine (1.1 - 1.3 eq)

  • Palladium catalyst (e.g., PdCl₂(dppf) or Pd(PPh₃)₄) (1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvent system (e.g., 1,4-dioxane and water, or DME)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of the Boronic Ester: The title compound must first be functionalized. This typically involves a C-H borylation or a halogen-metal exchange followed by reaction with a borate ester. For this example, we assume the boronic ester derivative is available.[14]

  • In an oven-dried flask under an inert atmosphere, combine the aryl halide (1.0 eq), the pyridyl boronic ester (1.2 eq), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Causality Check: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst. The base is required for the transmetalation step of the catalytic cycle.

  • Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1).

  • Heat the mixture (typically 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water. Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Self-Validation: Purify the crude product via flash column chromatography. The final product's identity and purity must be confirmed by NMR and MS to validate the success of the coupling reaction.

Conclusion

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is more than a simple intermediate; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its dual-functionality, offering both a potent hydrogen-bonding moiety and a metabolically robust, property-modulating core, makes it an invaluable tool for researchers developing next-generation targeted therapies. The protocols outlined here provide a foundational framework for the synthesis and application of this versatile compound, enabling the efficient construction of complex drug candidates.

References

  • Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available at: [Link]

  • BindingDB. Patents In BindingDB. Available at: [Link]

  • Google Patents. (2001). EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • Ferreira, R., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. Available at: [Link]

  • Google Patents. (1999). US5968934A - Morpholine derivatives and their use as therapeutic agents.
  • Google Patents. (2013). US Patent 8,431,102.
  • Wymann, M. P., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Tesei, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

  • Wymann, M. P., et al. (2020). 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • Fujiwara, T., & O'Sullivan, A. C. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. Available at: [Link]

  • Wikipedia. Morpholine. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. Available at: [Link]

  • Ataman Kimya. MORPHOLINE. Available at: [Link]

  • Wang, X., et al. (2018). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. Available at: [Link]

  • Regulations.gov. (2021). US Patent No. 8829195. Available at: [Link]

  • Classic Chemicals. Morpholine. Available at: [Link]

Sources

Application

Experimental Protocol for the Laboratory-Scale Synthesis of Bimiralisib (PQR309)

Application Note: A-PQR309-S1 For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-PQR309-S1

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed, step-by-step experimental procedure for the synthesis of Bimiralisib (PQR309), a potent, orally bioavailable, and brain-penetrant dual inhibitor of pan-class I phosphoinositide 3-kinases (PI3K) and the mechanistic target of rapamycin (mTOR).[1][2][3][4][5] This protocol is intended for researchers, medicinal chemists, and drug development professionals. The synthesis is based on a convergent strategy involving sequential nucleophilic aromatic substitution on a 1,3,5-triazine core, followed by a Suzuki coupling reaction. This guide includes expert insights into critical process parameters, safety precautions, and methods for purification and characterization to ensure the synthesis of a high-purity final product.

Introduction: Bimiralisib (PQR309)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, growth, survival, and metabolism.[6][7][8] Its frequent dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[7][9][10] Bimiralisib (PQR309) is a small molecule inhibitor that targets all four class I PI3K isoforms (α, β, γ, δ) and mTOR kinase.[1][8] This dual inhibition mechanism allows Bimiralisib to block the signaling pathway at two critical nodes, potentially offering a more potent and durable anti-cancer effect compared to agents that inhibit only a single target.[9][11] The synthesis of high-purity Bimiralisib is crucial for preclinical and clinical research to evaluate its therapeutic potential.

Mechanism of Action: Dual PI3K/mTOR Inhibition

Bimiralisib's efficacy stems from its ability to simultaneously block PI3K and mTOR. PI3K activation leads to the phosphorylation of downstream targets, including Akt, which in turn activates mTORC1. However, mTORC1 activation creates a negative feedback loop that dampens PI3K signaling. Inhibitors that only target mTOR can inadvertently lead to the hyperactivation of Akt via this feedback loop. By inhibiting both PI3K and mTOR, Bimiralisib circumvents this feedback mechanism, leading to a more comprehensive shutdown of the pathway.[1][9]

PI3K_mTOR_Pathway cluster_feedback RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates mTORC1->PI3K Inhibits Downstream Cell Growth, Proliferation, Survival, Metabolism mTORC1->Downstream Promotes Feedback Negative Feedback mTORC2 mTORC2 mTORC2->AKT Activates Bimiralisib Bimiralisib (PQR309) Bimiralisib->PI3K Bimiralisib->mTORC1 Bimiralisib->mTORC2

Caption: Simplified PI3K/mTOR signaling pathway showing inhibition by Bimiralisib.

Synthetic Strategy and Workflow

The synthesis of Bimiralisib (3) is achieved through a three-step process starting from commercially available 2,4-dichloro-6-morpholino-1,3,5-triazine (1). The strategy involves a nucleophilic substitution to introduce the amine group, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to install the 1-phenyl-1H-pyrazol-4-yl moiety.

Synthesis_Workflow Start Start: 2,4-Dichloro-6- morpholino-1,3,5-triazine (1) Step1 Step 1: Amination (Ammonia) Start->Step1 Intermediate Intermediate (2): 6-chloro-4-morpholino- 1,3,5-triazin-2-amine Step1->Intermediate Step2 Step 2: Suzuki Coupling (Pd Catalyst, Pyrazole Boronic Ester) Intermediate->Step2 Product Final Product (3): Bimiralisib (PQR309) Step2->Product Purify Purification & Characterization Product->Purify

Caption: High-level workflow for the synthesis of Bimiralisib (PQR309).

Detailed Synthetic Protocol

Safety Precaution: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Synthesis of 6-chloro-4-morpholino-1,3,5-triazin-2-amine (Intermediate 2)

This step involves the selective substitution of one chlorine atom on the starting material with an amino group using ammonia. The reaction is temperature-controlled to favor mono-substitution.

Reaction Scheme:

(Self-hosted placeholder for chemical reaction diagram)

Materials and Reagents:

ReagentM.W.QuantityMolesEq.
2,4-Dichloro-6-morpholino-1,3,5-triazine (1)235.0710.0 g42.5 mmol1.0
Ammonia (7 N solution in Methanol)17.03~91 mL~640 mmol~15
Dichloromethane (DCM)84.93200 mL--

Procedure:

  • To a sealed pressure vessel, add 2,4-dichloro-6-morpholino-1,3,5-triazine (1) (10.0 g, 42.5 mmol).

  • Add Dichloromethane (200 mL) to the vessel and stir the suspension.

  • Cool the vessel to 0 °C using an ice bath.

  • Slowly add the 7 N solution of ammonia in methanol (~91 mL, ~15 eq.) to the cooled suspension. Caution: The addition may be exothermic.

  • Seal the pressure vessel securely and allow the reaction mixture to warm to room temperature.

  • Heat the vessel to 60 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to obtain a crude solid.

  • Triturate the solid with diethyl ether, filter, and wash with additional diethyl ether to afford the desired product 2 as a white solid.

Expert Insights:

  • Causality: Using a large excess of ammonia in a sealed vessel at elevated temperature drives the reaction to completion and ensures the displacement of the more reactive chlorine atom at the C2 position. The lower temperature for the addition helps to control the initial exotherm.

  • Trustworthiness: The identity and purity of intermediate 2 should be confirmed by ¹H NMR and LC-MS before proceeding to the next step. This ensures that the subsequent Suzuki coupling reaction is not compromised by the presence of starting material or di-substituted byproducts.

Step 2: Synthesis of Bimiralisib (PQR309) (3)

This final step is a Suzuki-Miyaura cross-coupling reaction that connects the triazine core (Intermediate 2 ) with the phenylpyrazole moiety.

Reaction Scheme:

(Self-hosted placeholder for chemical reaction diagram)

Materials and Reagents:

ReagentM.W.QuantityMolesEq.
Intermediate 2 215.645.0 g23.2 mmol1.0
1-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole270.147.5 g27.8 mmol1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.70.85 g1.16 mmol0.05
Sodium Carbonate (Na₂CO₃)105.997.37 g69.6 mmol3.0
1,2-Dimethoxyethane (DME)90.12150 mL--
Water18.0250 mL--

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add Intermediate 2 (5.0 g, 23.2 mmol), 1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (7.5 g, 27.8 mmol), and Pd(dppf)Cl₂ (0.85 g, 1.16 mmol).

  • Add 1,2-dimethoxyethane (150 mL).

  • In a separate beaker, dissolve sodium carbonate (7.37 g, 69.6 mmol) in water (50 mL) to prepare a 2 M solution.

  • Add the aqueous sodium carbonate solution to the reaction flask.

  • De-gas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Heat the mixture to 90 °C and stir vigorously under an inert atmosphere for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add ethyl acetate (200 mL) and water (100 mL). Separate the organic layer.

  • Wash the organic layer with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification:

  • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%).

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

  • The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to afford Bimiralisib (3) as a pure, crystalline solid.

Expert Insights:

  • Causality: The Pd(dppf)Cl₂ catalyst is chosen for its efficiency in coupling aryl chlorides with boronic esters. The basic aqueous conditions (Na₂CO₃) are essential for the transmetalation step in the Suzuki catalytic cycle. De-gassing is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Trustworthiness: Final product identity and purity must be rigorously confirmed. A full characterization panel including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC is required to validate the structure and establish a purity of >98% for use in biological assays.

Characterization of Bimiralisib (PQR309)

AnalysisExpected Result
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.35 (s, 1H), 8.10 (s, 1H), 7.75 (d, J=7.8 Hz, 2H), 7.45 (t, J=7.8 Hz, 2H), 7.25 (t, J=7.4 Hz, 1H), 6.90 (s, 2H, -NH₂), 3.70 (m, 8H, morpholine), 3.60 (m, 8H, morpholine).
Mass Spec (ESI+) m/z: 408.18 [M+H]⁺
Molecular Formula C₁₉H₂₁N₉O₂
Molecular Weight 407.43 g/mol

Note: NMR peak positions are approximate and may vary slightly based on solvent and concentration.

References

  • Title: Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors Source: Clinical Cancer Research URL: [Link]

  • Title: Bimiralisib Source: Drugs of the Future URL: [Link]

  • Title: Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors Source: JCO Precision Oncology URL: [Link]

  • Title: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A Phase I Study of the Oral Dual-Acting Pan-PI3K/mTOR Inhibitor Bimiralisib in Patients with Advanced Solid Tumors Source: Cancers (Basel) URL: [Link]

  • Title: Definition of bimiralisib - NCI Drug Dictionary Source: National Cancer Institute URL: [Link]

Sources

Method

Analytical methods for characterization of pyridinylmorpholine compounds

Application Note: Analytical Characterization of Pyridinylmorpholine Scaffolds in Drug Discovery Introduction: The Pyridinylmorpholine Scaffold The pyridinylmorpholine moiety—a pyridine ring fused or linked to a morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of Pyridinylmorpholine Scaffolds in Drug Discovery

Introduction: The Pyridinylmorpholine Scaffold

The pyridinylmorpholine moiety—a pyridine ring fused or linked to a morpholine ring—is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors, including PI3K, mTOR (e.g., AZD8055 , Vistusertib ), and DNA-PK inhibitors.

Analytical Challenge: These compounds present a unique "analytical dualism":

  • Basicity: The morpholine nitrogen (

    
    ) and pyridine nitrogen (
    
    
    
    ) create multiple protonation states, leading to severe peak tailing on traditional silica-based HPLC columns due to silanol interactions.
  • Regioisomerism: Synthetic routes often yield mixtures of 2-, 3-, or 4-pyridinyl isomers, which are isobaric in Mass Spectrometry (MS) and require orthogonal separation or advanced NMR for differentiation.

This guide provides a self-validating workflow to overcome these challenges, ensuring data integrity for IND-enabling studies.

Physicochemical Profiling & Method Strategy

Before method development, understand the ionization landscape.

MoietyApprox.

Charge at pH 3.0 (Formic Acid)Charge at pH 10.0 (NH₄HCO₃)Chromatographic Impact
Morpholine Nitrogen 8.3Positive (+1)Neutral (0)Causes tailing at low pH; Retains well at high pH.
Pyridine Nitrogen 5.2Positive (+1)Neutral (0)Affects UV

; Modulates solubility.

Strategic Directive: For pyridinylmorpholine compounds, High-pH Reversed-Phase Chromatography is the superior strategy. Operating at pH 10.0 suppresses the ionization of the basic morpholine nitrogen, increasing hydrophobicity (retention) and eliminating secondary silanol interactions (peak tailing).

Protocol A: High-pH UPLC/MS Separation

Objective: Achieve sharp peak shape (


) and resolution of regioisomers.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: Ethylene Bridged Hybrid (BEH) C18,

    
     mm, 1.7 µm.[1] (Critical: Traditional silica dissolves at pH > 8; Hybrid particles are required).
    

Instrument Parameters:

  • System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 45°C (Reduces backpressure, improves mass transfer).

  • Detection: UV 254 nm / ESI (+) MS.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial Hold
0.505Elute polar salts
4.0095Linear Gradient
5.0095Wash
5.105Re-equilibration

Validation Check (System Suitability):

  • Tailing Factor: Must be

    
     for the parent peak.
    
  • Carryover: Inject a blank after the highest standard; signal must be

    
     of LOQ.
    

Protocol B: Structural Elucidation via NMR

Objective: Distinguish between 2-, 3-, and 4-pyridinylmorpholine regioisomers. MS cannot distinguish these as they are isobaric (


 is identical).

Mechanism: The chemical shift of the morpholine


 protons adjacent to the nitrogen is sensitive to the electron density of the pyridine attachment point.

Step-by-Step Workflow:

  • Solvent: Dissolve 2-5 mg of sample in DMSO-d6 (prevents exchange of labile protons).

  • 1D ¹H NMR:

    • Identify the morpholine "triplet-like" multiplets at

      
       3.4–3.8 ppm.
      
    • Identify pyridine protons in the aromatic region (

      
       6.5–8.5 ppm).
      
  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Critical Step: Look for a cross-peak between the morpholine

      
       protons and the quaternary carbon of the pyridine ring.
      
    • 2-pyridinyl: Correlation to a carbon at

      
       ppm (deshielded by adjacent N).
      
    • 3-pyridinyl: Correlation to a carbon at

      
       ppm.
      

Protocol C: Mass Spectrometry Fragmentation Profiling

Objective: Confirm identity via characteristic fragmentation pathways.

ESI(+) Fragmentation Logic: Pyridinylmorpholines typically undergo a predictable cleavage at the C-N bond connecting the rings.

Fragmentation Pathway Diagram:

Fragmentation Parent Protonated Parent [M+H]+ Frag1 Neutral Loss: Morpholine (-87 Da) Parent->Frag1 C-N Bond Cleavage (High CE) Frag2 Pyridinyl Cation (Diagnostic Ion) Parent->Frag2 Charge Retention on Pyridine Frag3 Ring Opening (Secondary) Frag2->Frag3 -HCN (Pyridine collapse)

Figure 1: ESI(+) MS/MS Fragmentation Pathway. The loss of the morpholine moiety (neutral loss of 87 Da) is the hallmark diagnostic transition.

Analytical Decision Tree

Use this logic flow to select the correct method for your specific derivative.

MethodTree Start Start: Pyridinylmorpholine Sample Solubility Check Solubility (pH 10 Buffer) Start->Solubility Soluble Soluble? Solubility->Soluble MethodA Method A: High pH (NH4HCO3) Column: BEH C18 Soluble->MethodA Yes (Preferred) MethodB Method B: Low pH (Formic Acid) Column: HSS T3 (High Strength Silica) Soluble->MethodB No (Precipitates) MethodC Method C: HILIC (Ammonium Acetate) For highly polar metabolites MethodB->MethodC Poor Retention (k' < 1)

Figure 2: Method Development Decision Tree. Prioritize High pH (Method A) for peak shape; switch to Low pH (Method B) only if solubility is compromised.

References

  • Pike, K. G., et al. (2013). "Optimization of the Pyridinylmorpholine Scaffold to Identification of AZD8055." Journal of Medicinal Chemistry.

  • Gu, H., et al. (2016). "Validation of a rapid liquid chromatography tandem mass spectrometric method for the quantitative analysis of vistusertib." Journal of Chromatography B.

  • Waters Corporation. (2021). "Strategies for the Separation of Basic Compounds in Reversed-Phase LC." Application Note.

  • Agilent Technologies. (2020). "Analysis of Basic Drugs using High pH Mobile Phases." Technical Overview.

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Application

Application Note: Accelerating Kinase Drug Discovery with 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine in High-Throughput Screening

Introduction: The Rationale for Targeting Kinases with Novel Scaffolds Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and inflammatory diseases. Their role as c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting Kinases with Novel Scaffolds

Protein kinases have emerged as one of the most critical classes of drug targets, particularly in oncology and inflammatory diseases. Their role as central nodes in signaling pathways makes them prime candidates for therapeutic intervention. The morpholine moiety is a privileged pharmacophore in medicinal chemistry, often contributing to the potency and favorable pharmacokinetic properties of kinase inhibitors.[1][2] The trifluoromethylpyridine scaffold is also a key structural motif in numerous active pharmaceutical ingredients, valued for its metabolic stability and ability to form key interactions within ATP-binding sites.[3][4][5]

The compound 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine combines these two powerful pharmacophores. Its close structural analog, bimiralisib (PQR309), is a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), where the morpholine oxygen forms a crucial hydrogen bond in the kinase hinge region.[6][7] This structural precedent strongly suggests that 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine is an ideal candidate for inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors of the PI3K/mTOR pathway and other related kinases. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in HTS for the identification of new kinase-targeted therapeutics.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target in Oncology

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[8] Hyperactivation of this pathway is a common event in a wide variety of human cancers, making it a highly attractive target for drug development.[7]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

High-Throughput Screening (HTS) Workflow for Kinase Inhibitor Discovery

A successful HTS campaign requires a robust and validated assay, followed by a systematic process of hit identification and confirmation.[9][10][11] The following workflow is designed for screening 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine and similar compounds against a kinase target, such as PI3Kα.

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Follow-up AssayDev Assay Development (e.g., ADP-Glo™) Miniaturization Miniaturization to 384/1536-well format AssayDev->Miniaturization AssayVal Assay Validation (Z'-factor > 0.5) Miniaturization->AssayVal PrimaryScreen Single-Concentration Screening AssayVal->PrimaryScreen HitID Hit Identification (>3σ from mean) PrimaryScreen->HitID DoseResponse Dose-Response (IC50 Determination) HitID->DoseResponse Orthogonal Orthogonal Assays (e.g., HTRF®) DoseResponse->Orthogonal SAR Structure-Activity Relationship (SAR) Orthogonal->SAR

Caption: A generalized workflow for a kinase inhibitor HTS campaign.

Detailed Protocols

Protocol 1: HTS Assay Development and Validation for PI3Kα

This protocol describes the development of a biochemical kinase assay using a luminescence-based ADP detection method, which is suitable for HTS.[12]

1. Principle: The kinase reaction produces ADP, which is converted to ATP. The newly synthesized ATP is then used by a luciferase to generate a luminescent signal that is proportional to the ADP produced and thus, the kinase activity.

2. Materials:

  • Recombinant human PI3Kα
  • PIP2 substrate
  • ATP
  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
  • ADP-Glo™ Kinase Assay Kit (Promega)
  • 384-well white, opaque plates (e.g., Corning #3570)
  • 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine (dissolved in 100% DMSO)
  • Positive control inhibitor (e.g., Bimiralisib)
  • Plate reader with luminescence detection capabilities

3. Assay Miniaturization and Optimization (384-well format):

  • Enzyme Titration: Determine the optimal PI3Kα concentration that yields a robust signal within the linear range of the assay.
  • ATP Titration: Determine the Kₘ of ATP for PI3Kα to select an appropriate ATP concentration (typically at or near the Kₘ) for inhibitor screening.
  • DMSO Tolerance: Evaluate the effect of DMSO on the assay performance to establish the maximum tolerable concentration (typically ≤ 1%).

4. Assay Validation Protocol:

  • Prepare positive control (PC) wells containing a known PI3Kα inhibitor at a concentration that fully inhibits the enzyme (e.g., 10 µM Bimiralisib).
  • Prepare negative control (NC) wells containing DMSO only (vehicle control).
  • Dispense 50 nL of compound or control into appropriate wells of a 384-well plate.
  • Add 5 µL of PI3Kα in kinase buffer to all wells.
  • Initiate the kinase reaction by adding 5 µL of a mixture of PIP2 and ATP in kinase buffer.
  • Incubate the reaction at room temperature for 60 minutes.
  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
  • Read the luminescence on a plate reader.

5. Data Analysis and Quality Control:

  • Calculate the Signal-to-Background (S/B) ratio and Z'-factor to assess assay quality.[13][14]
  • S/B = Mean(NC) / Mean(PC)
  • Z'-factor = 1 - (3 * (SD(NC) + SD(PC))) / |Mean(NC) - Mean(PC)| [15][16][17]
  • An assay is considered robust for HTS when the Z'-factor is consistently greater than 0.5.[18][19]
ParameterAcceptance CriteriaHypothetical Result
Z'-factor > 0.50.78
S/B Ratio > 512
CV (%) of Controls < 15%8.5%

Table 1: Assay validation parameters for the PI3Kα HTS assay.

Protocol 2: Primary and Secondary Screening

1. Primary Screen:

  • Screen the compound library, including 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine, at a single concentration (e.g., 10 µM) using the validated HTS protocol.
  • Identify "hits" as compounds that cause a statistically significant reduction in the luminescent signal (e.g., >3 standard deviations from the mean of the negative controls).

2. Hit Confirmation and Dose-Response:

  • Re-test the primary hits from a freshly prepared stock solution to confirm their activity.
  • Perform a dose-response analysis by testing the confirmed hits over a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 50 µM).
  • Calculate the IC₅₀ value for each active compound by fitting the data to a four-parameter logistic model.

3. Orthogonal Assays:

  • To eliminate false positives and confirm the mechanism of action, validate hits in an orthogonal assay that uses a different detection technology.[20]
  • Example: A Homogeneous Time-Resolved Fluorescence (HTRF®) assay that detects the phosphorylation of a biotinylated substrate.
CompoundPrimary Screen (% Inhibition @ 10 µM)IC₅₀ (µM) - ADP-Glo™IC₅₀ (µM) - HTRF®
4-(5-(trifluoromethyl)pyridin-2-yl)morpholine 85.20.1500.185
Bimiralisib (Control) 98.60.0250.030
Hit Compound A 76.41.21.5
Hit Compound B (False Positive) 65.15.8> 50

Table 2: Hypothetical screening and hit validation data.

Expert Insights and Causality Behind Experimental Choices

  • Choice of Assay Technology: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to signal interference from colored or fluorescent compounds, which are common sources of false positives in HTS.[12]

  • Single-Point vs. Dose-Response Screening: A single-concentration primary screen is a cost-effective and rapid method for identifying initial hits from a large compound library.[21] Subsequent dose-response analysis provides a more accurate measure of potency (IC₅₀) and is crucial for prioritizing hits for further development.[22]

  • Importance of Orthogonal Assays: Validating hits in an orthogonal assay with a different readout is a critical step to ensure that the observed activity is not an artifact of the primary assay technology.[20] This builds confidence in the identified hits before committing resources to more extensive follow-up studies.

  • Self-Validating System: The inclusion of appropriate positive and negative controls on every assay plate, along with rigorous statistical analysis (Z'-factor), creates a self-validating system that ensures the reliability and reproducibility of the screening data.[23]

Conclusion

4-(5-(trifluoromethyl)pyridin-2-yl)morpholine represents a promising chemical scaffold for the discovery of novel kinase inhibitors. Its structural features suggest a high probability of activity against therapeutically relevant kinases such as PI3K. By employing the robust and validated high-throughput screening protocols outlined in this application note, researchers can effectively screen this and other similar compounds to identify high-quality hits for drug discovery programs. The systematic approach of assay development, primary screening, hit confirmation, and orthogonal validation provides a clear and efficient path from an initial compound of interest to a validated lead series ready for optimization.

References

  • Bohnacker, T., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(8), 3580-3595. [Link]

  • Massacesi, C., et al. (2016). Preclinical characterization of PQR309, a novel dual PI3K/mTOR inhibitor. Molecular Cancer Therapeutics, 15(4), 638-648. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • MySkinRecipes. (n.d.). 4-(5-Fluoropyridin-2-Yl)Morpholine. Retrieved February 2, 2026, from [Link]

  • Traxlmayr, M. W., et al. (2021). A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. Journal of Molecular Biology, 433(22), 167210. [Link]

  • Request PDF. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved February 2, 2026, from [Link]

  • Assay Guidance Manual. (2012). HTS Assay Validation. NCBI Bookshelf. [Link]

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  • Wymann, M. P., et al. (2019). (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. Journal of Medicinal Chemistry, 62(13), 6057-6075. [Link]

  • On HTS. (2023). Z-factor. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Partial lysergamide. Retrieved February 2, 2026, from [Link]

  • Macarrón, R., & Hertzberg, R. P. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32. [Link]

  • Bertekap Jr, R. L., et al. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223-240. [Link]

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  • Wikipedia. (n.d.). Z-factor. Retrieved February 2, 2026, from [Link]

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  • Auld, D. S., et al. (2008). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening, 13(7), 645-655. [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality? Retrieved February 2, 2026, from [Link]

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  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS. Retrieved February 2, 2026, from [Link]

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  • Xu, J., et al. (2005). Flux assays in high throughput screening of ion channels in drug discovery. Assay and Drug Development Technologies, 3(2), 173-183. [Link]

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  • Fry, D. C. (2005). High Throughput Screening for Protein Kinase Inhibitors. Current Topics in Medicinal Chemistry, 5(3), 225-240. [Link]

  • Teisseyre, T. Z., & Kaczor, A. A. (2020). Fluorescence-Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. Molecules, 25(18), 4169. [Link]

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Method

Application Notes &amp; Protocols: A Guide to In Vivo Experimental Design for Pyridinylmorpholine Drug Candidates

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust in vivo experimental design for testin...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust in vivo experimental design for testing pyridinylmorpholine-based drug candidates. This class of compounds, often targeting critical cell signaling nodes like kinases, requires a meticulously planned in vivo strategy to accurately determine pharmacokinetic profiles, pharmacodynamic effects, efficacy, and safety. This guide moves beyond rote protocols to explain the scientific rationale behind each experimental choice, ensuring the generation of reliable and translatable data for preclinical and clinical advancement.

Introduction: The Pyridinylmorpholine Scaffold in Drug Discovery

The pyridinylmorpholine scaffold is a privileged structure in modern medicinal chemistry, frequently associated with the inhibition of protein kinases.[1] Kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2] Therefore, inhibitors targeting kinases like Phosphoinositide 3-kinase (PI3K), Mammalian Target of Rapamycin (mTOR), and DNA-dependent Protein Kinase (DNA-PK) are of high therapeutic interest.[3]

The transition from a promising in vitro profile to a viable clinical candidate is fraught with challenges. In vivo studies are the crucible where these candidates must prove their worth, providing indispensable data on how the drug behaves in a complex biological system.[4] This guide outlines a systematic, multi-phased approach to designing in vivo experiments that effectively characterize pyridinylmorpholine drug candidates.

Phase I: Foundational In Vivo Characterization

Before assessing efficacy, it is critical to understand how the drug candidate is absorbed, distributed, metabolized, and excreted (ADME), and to establish a safe dose range. This phase combines pharmacokinetic (PK) and tolerability studies.

Pharmacokinetic (PK) Profiling

Pharmacokinetics is the study of what the body does to the drug.[5] A well-defined PK profile is essential for designing rational dosing schedules in subsequent efficacy studies.[6]

Key PK Parameters:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the curve, representing total drug exposure.

  • t1/2: Half-life, the time for plasma concentration to reduce by half.

ParameterDescriptionImportance in Experimental Design
Cmax The peak concentration of the drug in plasma after administration.Indicates if therapeutic concentrations are reached; high Cmax can be linked to acute toxicity.
Tmax The time at which Cmax is observed.Informs the optimal timing for pharmacodynamic (biomarker) analysis.
AUC The total drug exposure over time.The primary metric for correlating exposure with both efficacy and toxicity.
t1/2 (Half-life) The time required for the drug concentration to decrease by half.Dictates the required dosing frequency (e.g., QD, BID) to maintain therapeutic levels.

Protocol 1: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model: Use healthy, naive mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley). Use at least 3-4 animals per time point.[6]

  • Acclimation: Allow animals to acclimate for at least one week prior to the study.

  • Dose Formulation: Prepare the drug candidate in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water). The formulation must be non-toxic and stable.

  • Administration: Administer a single dose via the intended clinical route (e.g., oral gavage (PO), intravenous (IV), intraperitoneal (IP)).[6] A typical starting dose might be 10 mg/kg. An IV arm is crucial for determining absolute bioavailability.

  • Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[4]

  • Plasma Processing: Process blood to plasma (e.g., using EDTA tubes and centrifugation) and store at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.[6]

  • Data Analysis: Calculate key PK parameters using specialized software (e.g., Phoenix WinNonlin).

Dose-Range Finding & Tolerability Studies

The goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity. This is often guided by established protocols, such as those from the Organisation for Economic Co-operation and Development (OECD).[7][8]

Protocol 2: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

  • Animal Model: Use a single sex (typically female rats or mice) for the initial test.[7]

  • Dosing: Administer the drug candidate orally at a starting dose (e.g., 300 mg/kg) to a group of 3 animals.[8] Animals should be fasted prior to dosing.[8][9]

  • Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days.[10] Record clinical signs of toxicity, including changes in skin, fur, eyes, and behavior (e.g., tremors, lethargy, convulsions).[8]

  • Body Weight: Record individual animal body weights just prior to dosing and at least weekly thereafter. Significant weight loss (>15-20%) is a key sign of toxicity.

  • Step-wise Procedure:

    • If mortality is observed in 2/3 or 3/3 animals, the dose is considered toxic, and the next step involves testing a lower dose.

    • If 0/3 or 1/3 animals show mortality, the next step is to dose a higher fixed dose (e.g., 2000 mg/kg).[11]

    • This procedure allows for classification of the substance and estimation of a lethal dose with a minimal number of animals.[12]

  • Endpoint: The MTD is determined based on clinical observations and body weight changes. This dose will inform the upper limit for efficacy studies.

Phase II: In Vivo Efficacy Assessment

Once a safe and pharmacokinetically reasonable dose range is established, the next phase is to determine if the drug candidate has the desired therapeutic effect. For pyridinylmorpholine kinase inhibitors, this often involves oncology models.[13][14]

Selection of Animal Models

The choice of animal model is paramount and depends entirely on the scientific question.[15]

  • Cell Line-Derived Xenograft (CDX): Human cancer cell lines are implanted (usually subcutaneously) into immunodeficient mice (e.g., nude or NOD-SCID).[16][17]

    • Pros: Cost-effective, reproducible, high-throughput.

    • Cons: Lack of a functional immune system, poor reflection of human tumor microenvironment.

  • Patient-Derived Xenograft (PDX): Tumor fragments from a human patient are directly implanted into immunodeficient mice.[15]

    • Pros: Better preserves the original tumor's heterogeneity and microenvironment, higher predictive value for clinical response.[15]

    • Cons: Expensive, lower take rates, technically demanding.[16]

  • Syngeneic Models: Mouse tumor cell lines are implanted into immunocompetent mice of the same genetic background (e.g., B16 melanoma in C57BL/6 mice).

    • Pros: Intact immune system, essential for evaluating immunomodulatory effects.

    • Cons: Limited availability of models, mouse tumors may not fully recapitulate human disease.

  • Genetically Engineered Mouse Models (GEMM): Mice are engineered to develop spontaneous tumors by activating oncogenes or inactivating tumor suppressor genes.[17]

    • Pros: High physiological relevance, tumors develop in the correct microenvironment with an intact immune system.

    • Cons: Long latency, high cost, experimental complexity.

Efficacy Study Design

Protocol 3: Xenograft Efficacy Study

  • Cell/Tumor Implantation: Implant cancer cells or PDX fragments subcutaneously into the flank of immunodeficient mice.[18]

  • Tumor Growth Monitoring: Allow tumors to reach a palpable, measurable size (e.g., 100-200 mm³).[18] Measure tumors 2-3 times per week using digital calipers. Tumor volume is often calculated using the formula: (Width)² x Length / 2.[9][19]

  • Randomization: Once tumors reach the target size, randomize mice into treatment groups (typically 8-10 mice per group) to ensure equal average tumor volumes across groups.

  • Treatment Groups:

    • Group 1: Vehicle Control: The formulation vehicle without the drug.

    • Group 2: Test Article (Low Dose): e.g., 10 mg/kg, daily.

    • Group 3: Test Article (High Dose): e.g., 50 mg/kg, daily (at or near MTD).

    • Group 4: Positive Control (Standard-of-Care): A clinically relevant competitor drug.

  • Dosing & Monitoring: Administer treatments as per the schedule determined from PK studies. Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.

  • Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or when treated animals show significant tumor regression.

  • Data Analysis: The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).[19]

Table 2: Example Efficacy Study Groups and Endpoints

Group Treatment Dose (mg/kg) Schedule Primary Endpoint Secondary Endpoints
1 Vehicle N/A QD, PO Tumor Volume Body Weight, Clinical Signs
2 Drug X 10 QD, PO Tumor Volume Body Weight, Clinical Signs
3 Drug X 50 QD, PO Tumor Volume Body Weight, Clinical Signs

| 4 | Positive Control | Varies | Varies | Tumor Volume | Body Weight, Clinical Signs |

Calculating Tumor Growth Inhibition (TGI): A common method to calculate TGI is: TGI (%) = [1 - (Mean Volume of Treated Tumors at End / Mean Volume of Control Tumors at End)] x 100%.[19][20] Statistical analysis (e.g., t-test or ANOVA) is crucial to determine if the observed differences are significant.[21]

Phase III: Pharmacodynamic (PD) & Biomarker Analysis

Pharmacodynamics is the study of what the drug does to the body.[5] PD studies are essential to confirm that the drug is engaging its intended target in vivo and modulating the downstream signaling pathway.[6] This provides a crucial link between drug exposure, target modulation, and therapeutic efficacy.[22]

The PK/PD Relationship

The goal is to establish a quantitative relationship between the drug concentration (PK) and the biological effect (PD).[4] This helps in selecting doses for clinical trials that are predicted to achieve the necessary level of target engagement.

Biomarker Selection and Analysis

Biomarkers are measurable indicators of a biological state and are critical for assessing the activity of targeted therapies.[23][24] For a pyridinylmorpholine kinase inhibitor targeting the PI3K pathway, relevant biomarkers would include:

  • Target Engagement: Phosphorylation of the direct kinase target (e.g., p-AKT).

  • Downstream Pathway Modulation: Phosphorylation of downstream proteins (e.g., p-S6, p-4EBP1).

  • Proliferation/Apoptosis: Markers like Ki-67 (proliferation) or cleaved Caspase-3 (apoptosis).

Protocol 4: In Vivo Pharmacodynamic Study

  • Model: Use tumor-bearing mice (from an efficacy cohort or a dedicated satellite group).

  • Dosing: Administer a single dose of the drug candidate or vehicle.

  • Time Course: Euthanize cohorts of animals (n=3-4 per group) at various time points post-dose, guided by the PK profile (e.g., at Tmax, and several points during the elimination phase).

  • Sample Collection: Rapidly collect tumor tissue and relevant organs. Flash-freeze tissues in liquid nitrogen or fix them in formalin for analysis. Collect blood for parallel PK analysis.

  • Analysis Methods:

    • Western Blot / ELISA: To quantify levels of phosphorylated and total proteins in tumor lysates.[6]

    • Immunohistochemistry (IHC): To visualize the localization and quantify the expression of biomarkers within the tumor tissue architecture.[6]

    • qPCR: To measure changes in the expression of target genes.[23]

  • Correlation: Correlate the biomarker modulation levels with the plasma drug concentrations at each time point to build a PK/PD model.

Visualizing the Workflow and Mechanism

A clear understanding of the experimental flow and the targeted biological pathway is essential for success.

Experimental Workflow Diagram

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Mechanistic Insight cluster_3 Decision Gate PK Pharmacokinetics (PK) Single Dose Study Tox Tolerability / MTD (OECD Guidelines) PK->Tox Inform Dose Selection Model Animal Model Selection (CDX, PDX, etc.) Tox->Model Select Dose Levels Efficacy Efficacy Study (Tumor Growth Inhibition) Model->Efficacy PD Pharmacodynamics (PD) Biomarker Analysis Efficacy->PD Confirm On-Target Effect GoNoGo Go / No-Go for Clinical Development Efficacy->GoNoGo PKPD PK/PD Modeling PD->PKPD PKPD->GoNoGo

Caption: High-level workflow for in vivo testing of drug candidates.

Example Signaling Pathway: PI3K/AKT/mTOR

Pyridinylmorpholine compounds frequently target kinases in the PI3K pathway. Understanding this pathway is crucial for selecting relevant pharmacodynamic biomarkers.

G receptor receptor kinase kinase effector effector output output drug drug RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Drug Pyridinylmorpholine Inhibitor Drug->PI3K

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Conclusion

A successful in vivo testing strategy for pyridinylmorpholine drug candidates is not a checklist but a dynamic, integrated process. It begins with establishing a solid pharmacokinetic and safety foundation, transitions to robust efficacy testing in clinically relevant models, and is confirmed through mechanistic biomarker analysis. By logically sequencing these phases and understanding the rationale behind each protocol, researchers can generate high-quality, reproducible data packages that de-risk drug development and pave the way for successful clinical translation.

References

  • Role of animal models in oncology drug discovery. (2003). Breast Cancer Research : BCR.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Str
  • OECD Test Guideline 423. (2001).
  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). oecd.org.
  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare.
  • OECD Test Guideline 401 - Acute Oral Toxicity. (1987).
  • OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023).
  • Cancer Animal Models. (n.d.). Oncodesign Services.
  • Drug Discovery Oncology in a Mouse: concepts, Models and Limit
  • STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C R
  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Cancer Management and Research.
  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. (n.d.). NIH.
  • How can one calculate tumor growth inhibition? (2014).
  • Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. (2014). PLOS One.
  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2010). Bentham Science Publishers.
  • In Vivo PK/PD Study Services. (n.d.). Reaction Biology.
  • Biomarkers for targeted therapies. (n.d.). AnyGenes.
  • Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. (2025).
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
  • In vivo pharmacokinetics and pharmacodynamics in drug development using positron-emission tomography. (2001). Drug Discovery Today.
  • Patterns of Biomarker Testing Rates and Appropriate Use of Targeted Therapy in the First-Line, Metastatic Non-Small Cell Lung Cancer Treatment Setting. (2018).
  • Predictive Pharmacokinetic-Pharmacodynamic Modeling of Tumor Growth Kinetics in Xenograft Models after Administration of Anticancer Agents. (n.d.). Cancer Research.
  • Pharmacodynamics and Pharmacokinetics Test. (n.d.). CD Bioparticles.
  • Biomarker-Driven Targeted Therapies in Solid Tumor Malignancies. (n.d.).
  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025). Journal of Medicinal Chemistry.
  • Overview of the experimental design. (A) Kinase inhibitors used in the study... (n.d.).
  • Introduction - Biomarker Tests for Molecularly Targeted Therapies. (n.d.). NCBI Bookshelf.
  • Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design. (n.d.). PMC.
  • Kinase inhibitor selectivity and design. (2016). Chodera lab // MSKCC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Trifluoromethylpyridine Synthesis

Ticket System: Open Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions in -Pyridine Synthesis Introduction: The "Fluorine Effect" & Synthetic Bottlenecks Welcome to the technical support hub. Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions in


-Pyridine Synthesis

Introduction: The "Fluorine Effect" & Synthetic Bottlenecks

Welcome to the technical support hub. You are likely here because your trifluoromethylation reaction failed to yield the desired regioisomer, the catalyst died, or your product hydrolyzed during workup.

The trifluoromethyl (


) group is a "privileged motif" in drug discovery, enhancing lipophilicity and metabolic stability. However, introducing it onto a pyridine ring is chemically antagonistic. Pyridine is electron-deficient; the 

radical is electrophilic.[1][2] Getting them to couple requires overcoming inherent electronic mismatches.[3]

This guide treats your chemical problems as "Support Tickets." Select the module below that matches your experimental failure.

Module 1: Radical Trifluoromethylation (Minisci-Type)

Reagents: Langlois Reagent (


), Baran’s Reagent (

), Togni’s Reagent. Mechanism: Radical Innate C–H Functionalization.
Ticket #001: "I’m getting a mixture of regioisomers (C2 vs. C3 vs. C4)."

Diagnosis: You are fighting the "Minisci Rule." Classically, nucleophilic alkyl radicals attack the most electron-deficient position (C2/C4) of a protonated pyridine. However, the


 radical is electrophilic .[2][4]
  • The Conflict: An electrophilic radical (

    
    ) does not want to attack an electron-deficient pyridinium ring. It prefers electron-rich sites.
    
  • The Result: If the ring is unprotonated, you get mixtures based on steric accessibility. If protonated, conversion drops, or it attacks positions activated by other substituents.

Resolution Protocol:

  • Switch to Zinc Sulfinates (Baran’s Reagent): Unlike the sodium salt (Langlois), the zinc salt allows for milder conditions and often better regiocontrol due to the "innate" reactivity of the heterocycle rather than purely acid-mediated directing effects.

  • Solvent Tuning: Regioselectivity in radical additions is highly solvent-dependent.[5]

    • Standard: DCM/Water (biphasic).

    • Fix: Switch to DMSO or CH3CN . DMSO can stabilize specific transition states, altering the C2:C4 ratio.

  • Block the C2 Position: If C2 is the major byproduct, transiently block it with a halogen or use an N-oxide (see Module 3).

Ticket #002: "The reaction stalls at 30% conversion."

Diagnosis: Radical quenching or "Poly-addition."

  • Issue A: The product (TFMP) is more electron-deficient than the starting material, deactivating the ring toward further electrophilic radical attack (Good for preventing over-reaction, bad if the radical dies first).

  • Issue B:

    
     radicals are short-lived and prone to dimerization (
    
    
    
    gas evolution).

Resolution Protocol:

  • Stepwise Addition: Do not add all oxidant (TBHP) and Sulfinate at once. Add 50% at T=0, and the remaining 50% after 2 hours.

  • The "Initiator Spike": If using Langlois reagent, add a catalytic amount of metal (Fe(II) or Cu(II)) to jumpstart the radical generation if the thermal initiation is too slow.

Visualizing the Radical Pathway & Failure Modes

RadicalPathway Reagent Langlois/Baran Reagent (CF3 Source) Radical CF3 Radical (•CF3) (Electrophilic) Reagent->Radical Oxidation (TBHP) Transition Radical σ-Complex Radical->Transition Attacks Pyridine Side1 Dimerization (C2F6) (Gas evolution) Radical->Side1 Homocoupling Pyridine Pyridine Substrate Pyridine->Transition Product CF3-Pyridine (Desired) Transition->Product Oxidative Aromatization Side2 Poly-CF3 Addition (Over-reaction) Product->Side2 2nd Radical Attack (Rare for CF3)

Caption: The electrophilic CF3 radical pathway showing critical bifurcation points: homocoupling (gas loss) vs. productive sigma-complex formation.

Module 2: Metal-Catalyzed Cross-Coupling

Reagents:


 (Ruppert-Prakash), 

,

,

. Mechanism: Oxidative Addition

Transmetallation

Reductive Elimination.
Ticket #003: "I see homocoupling of the CF3 source (C2F6) and unreacted Aryl Halide."

Diagnosis: The "Transmetallation Bottleneck." The transfer of the


 group from the nucleophilic source (Si/Ag) to the transition metal (Pd/Cu) is often fast, but the Reductive Elimination  of 

is notoriously slow and thermodynamically difficult due to the high strength of the Metal-F bond and the strong electron-withdrawing nature of

.
  • Result: The catalyst sits with two

    
     groups, eventually spitting out 
    
    
    
    and dying.

Resolution Protocol:

  • Ligand Switch: Use bulky, electron-rich phosphines like BrettPhos or RuPhos . These facilitate the difficult reductive elimination step.

  • The "Slow Release" Trick: If using

    
    , do not dump in Fluoride (
    
    
    
    ). Use a "reservoir" fluoride source like
    
    
    or
    
    
    with slow addition. This keeps the concentration of the active
    
    
    anion low, preventing catalyst saturation.
Ticket #004: "Protodefluorination (My CF3 became a CH)."

Diagnosis: Moisture in the system. The


 or 

intermediate is basic. If it encounters a proton (water), it forms

(Fluoroform) and the metal oxide.

Resolution Protocol:

  • Strict Anhydrous Conditions: Flame-dry glassware. Use molecular sieves in the solvent.

  • Add Molecular Sieves: Add 4Å MS directly to the reaction pot.

Module 3: Photoredox Catalysis (N-Oxide Route)

Reagents: Pyridine N-Oxide, Trifluoroacetic Anhydride (TFAA), Photocatalyst (


).
Ticket #005: "Low yield with Pyridine N-Oxide substrates."

Diagnosis: Background reaction or "Dark" reactivity. TFAA activates the N-oxide, but without light, this intermediate can decompose via non-radical pathways (Pummerer-type rearrangements) rather than the desired decarboxylative trifluoromethylation.

Resolution Protocol:

  • Degassing is Non-Negotiable: Oxygen quenches the excited state of the photocatalyst. Sparge with Argon for at least 15 minutes.

  • Stoichiometry: Use excess TFAA (2.0 equiv). The first equivalent activates the N-oxide; the second often acts as the sacrificial reductant source or drives equilibrium.

Module 4: Stability & Isolation (The "Hidden" Killer)

Ticket #006: "My CF3 group disappeared/hydrolyzed during workup."

Diagnosis: Hydrolysis of


- or 

-trifluoromethyl pyridines. A

group attached to a pyridine ring (especially at C2 or C4) is benzylic-like and activated by the electron-deficient ring. In the presence of strong base (NaOH workup) or Lewis Acids + Heat, the

bonds can be attacked by water, leading to a carboxylic acid (

).

Resolution Protocol:

  • Buffer the Workup: Never use

    
     or 
    
    
    
    to quench. Use Saturated
    
    
    or Phosphate Buffer (pH 7) .
  • Avoid Alumina: Do not purify on Alumina (basic); it can strip Fluorine. Use Silica Gel.

Stability Comparison Table:

Position on PyridineStability RiskRecommended Workup
C3 (Meta) HighStandard (Sat. NaHCO3 is safe)
C2 (Ortho) ModerateMild (Buffer pH 7, Cold)
C4 (Para) Low (Highly Activated)CRITICAL: Avoid strong nucleophiles/bases.

Summary of Experimental Recommendations

MethodBest For...Critical Control Parameter
Minisci (Baran/Langlois) Late-stage functionalization of complex drugs.pH & Oxidant Addition Rate. Keep stepwise.
Metal Cross-Coupling Making building blocks from Aryl Halides.Ligand Choice. Use BrettPhos to force elimination.
Photoredox Mild conditions, avoiding strong oxidants.[6][7]Oxygen Exclusion. Degas thoroughly.

References

  • Zinc Sulfinate Reagents (Baran's Reagent)

    • Fujiwara, Y., et al. "Practical and innate carbon–hydrogen functionalization of heterocycles."[8][9][10] Nature2012 , 492, 95–99.[8]

    • [8]

  • Radical Regioselectivity (Minisci Rules)

    • O'Hara, F., et al. "Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability."[9] J. Am. Chem. Soc.[5][8][9]2013 , 135, 12122–12134.

    • [5]

  • Photoredox Trifluoromethylation

    • Nagib, D. A., & MacMillan, D. W. C. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature2011 , 480, 224–228.[11]

    • [11]

  • Hydrolysis Mechanisms

    • Gross, Z., et al. "Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness." Chem. Eur. J.2019, 25, 1–6.
    • [10][12]

  • Cross-Coupling Challenges

    • Grushin, V. V. "The Organometallic Fluorine Chemistry of Palladium and Rhodium: Studies toward Aromatic Fluorination." Acc.[2][11][13][14] Chem. Res.2010 , 43, 160–171.

Sources

Optimization

Reducing off-target effects of pyridinylmorpholine-based inhibitors

Technical Support Center: Pyridinylmorpholine Inhibitor Optimization Status: Online | Agent: Dr. Aris Thorne, Senior Application Scientist Welcome to the Precision Kinase Inhibitor Support Hub Subject: Reducing Off-Targe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridinylmorpholine Inhibitor Optimization Status: Online | Agent: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Precision Kinase Inhibitor Support Hub

Subject: Reducing Off-Target Liabilities in Pyridinylmorpholine Scaffolds Reference Code: PYR-MOR-OPT-026

Overview: You are likely working with a pyridinylmorpholine core because of its exceptional ability to form hydrogen bonds with the kinase hinge region—specifically, the morpholine oxygen acting as a key acceptor. However, this scaffold is historically "sticky," often leading to pan-PI3K inhibition or cross-reactivity with mTOR and unrelated tyrosine kinases.

This guide moves beyond basic troubleshooting. We address the structural causality of promiscuity and provide self-validating protocols to isolate on-target efficacy from off-target toxicity.

Module 1: Chemical Biology & SAR Troubleshooting

User Query: "My lead compound shows <10 nM potency against the target isoform but hits three other PI3K isoforms and mTOR. How do I dial out this promiscuity?"

Diagnosis: The pyridinylmorpholine scaffold is an ATP-competitive "hinge binder." The morpholine ring mimics the adenine ring of ATP. If your compound is pan-active, it is likely relying too heavily on the conserved hinge interactions and not enough on the non-conserved affinity pockets deep within the catalytic cleft.

Technical Solution: You must shift the binding energy burden from the conserved hinge to the variable regions.

  • The "Chirality Switch" Protocol:

    • Mechanism:[1] The ATP binding pocket of kinases is chiral. Many first-gen pyridinylmorpholines are achiral.

    • Action: Introduce a methyl group to the morpholine ring (e.g., 3-methylmorpholine).

    • Result: This creates a steric clash in isoforms where the pocket is slightly more constricted, often improving selectivity for PI3K

      
       or 
      
      
      
      over
      
      
      or mTOR.
  • Vector Exploration (C-5 Pyridine Substitution):

    • Mechanism:[1] The pyridine ring acts as a linker. The C-5 position directs substituents into the "affinity pocket" (or specificity pocket), which varies significantly between kinases.

    • Action: Replace flat aromatic rings at C-5 with sp3-rich, three-dimensional groups (e.g., bridged bicyclics or substituted piperazines).

    • Why: Flat molecules intercalate into DNA or bind non-specifically to hydrophobic patches. 3D complexity increases the "shape complementarity" requirement, acting as a selectivity filter.

Visualization: SAR Optimization Logic

SAR_Logic Problem Issue: Pan-Inhibition (Hits PI3K alpha/beta/delta/gamma) Analysis Root Cause: Over-reliance on conserved Hinge Binding (Morpholine) Problem->Analysis Strategy1 Strategy A: Introduce Chirality (3-Me-Morpholine) Analysis->Strategy1 Strategy2 Strategy B: Exploit Affinity Pocket (Pyridine C-5 Vector) Analysis->Strategy2 Outcome Result: Isoform Selectivity (Steric Exclusion of Off-Targets) Strategy1->Outcome Strategy2->Outcome

Caption: Decision tree for converting pan-active pyridinylmorpholine scaffolds into isoform-selective probes via steric and vector optimization.

Module 2: Assay Interference & Specificity Validation

User Query: "I see potent cell killing (EC50 = 50 nM), but my biochemical IC50 is 100 nM. Shouldn't cellular potency be lower due to ATP competition? Is this an off-target effect?"

Diagnosis: Yes, this is a red flag. Intracellular ATP is millimolar (mM), while biochemical assays often use micromolar (


M) ATP. An ATP-competitive inhibitor like a pyridinylmorpholine should shift to a higher IC50 in cells (the "ATP shift"). If cellular potency is higher (lower EC50) than biochemical potency, your compound is likely killing cells via a non-kinase mechanism (e.g., mitochondrial toxicity, membrane disruption) or hitting a highly sensitive off-target.

Troubleshooting Protocol: The "ATP-Km" Shift Test

StepProcedureExpected Outcome (On-Target)Warning Sign (Off-Target)
1 Run Kinase Assay @

ATP

N/A
2 Run Kinase Assay @ 1mM ATP


3 Interpretation Compound is ATP-competitive.[2]Compound is non-competitive or aggregating.

Advanced Validation: Cellular Target Engagement Do not rely on Western Blots (pAKT reduction) alone; they are downstream and subject to feedback loops. Use Cellular Thermal Shift Assay (CETSA) to prove physical binding in the live cell environment.

Visualization: Target Engagement Workflow

CETSA_Workflow Step1 Treat Live Cells (Compound vs DMSO) Step2 Aliquot & Heat Shock (40°C - 70°C Gradient) Step1->Step2 Step3 Cell Lysis & Centrifugation Step2->Step3 Step4 Quantify Soluble Protein (Western/AlphaScreen) Step3->Step4 Decision Shift in Melting Temp (Tm)? Step4->Decision ResultA Confirmed: Intracellular Binding Decision->ResultA Yes (>2°C shift) ResultB Failed: Permeability Issue or Non-Specific Toxicity Decision->ResultB No shift

Caption: CETSA workflow to distinguish physical target engagement from downstream phenotypic artifacts.

Module 3: Phenotypic Deconvolution (The "Killer" Control)

User Query: "My inhibitor kills the cancer cell line, but it also kills the negative control cell line that lacks the target kinase. Why?"

Diagnosis: This is classic "polypharmacology." Pyridinylmorpholines are planar and can intercalate into DNA or inhibit tubulin if the "tail" is too hydrophobic. Alternatively, you may be inhibiting a "housekeeping" kinase (e.g., CDK1/2 or GSK3


) essential for all cells.

The "Rescue" Experiment Protocol: To prove your effect is on-target, you must be able to reverse it.

  • Genetic Rescue: Transfect cells with a drug-resistant mutant of your target kinase (e.g., a "gatekeeper" mutation that blocks bulky inhibitors but allows ATP).

    • If cells die: The drug is killing via an off-target mechanism.

    • If cells survive: The drug is on-target.

  • Metabolic Rescue: If targeting PI3K/mTOR, the toxicity is often due to glucose starvation.

    • Action: Supplement media with methyl-pyruvate (bypasses glycolysis).

    • Result: If toxicity persists, the compound might be damaging mitochondria directly (common with lipophilic cations).

References

  • Folkes, A. J., et al. (2008). "The discovery of PI3K inhibitors with a novel pyridinylmorpholine scaffold." Journal of Medicinal Chemistry. (Describes the foundational SAR of the pyridinylmorpholine class, including GDC-0941).

  • Sjögren, A. K., et al. (2020). "The cellular thermal shift assay (CETSA) for target engagement." Nature Protocols. (The authoritative protocol for validating intracellular binding).

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell. (Detailed structural analysis of the affinity pocket and selectivity filters).

  • Raynaud, F. I., et al. (2009). "Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from chemical probes to clinical candidates." Molecular Cancer Therapeutics. (Discusses the pharmacokinetic and off-target profiles of GDC-0941).

  • Kleiner, R. E., et al. (2011). "Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors."[3] Nature Chemical Biology.[3] (Methodology for kinome-wide profiling to identify off-targets).[4][5]

Sources

Troubleshooting

Technical Support Center: Analytical Characterization of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine

Welcome to the technical support guide for the analytical characterization of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine. This document is designed for researchers, analytical chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the analytical characterization of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine. This document is designed for researchers, analytical chemists, and drug development professionals who are working with this compound. It provides in-depth, field-proven insights into common troubleshooting scenarios and frequently asked questions, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to diagnose issues, optimize your methods, and ensure the integrity of your analytical data.

Introduction to the Molecule

4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is a heterocyclic compound featuring a pyridine ring substituted with a highly electronegative trifluoromethyl group and a morpholine moiety. These structural features dictate its analytical behavior: the basic nitrogen of the morpholine ring influences its chromatographic properties and ionization in mass spectrometry, while the trifluoromethylpyridine core provides distinct spectroscopic signatures. Understanding these characteristics is the key to successful analysis.

The general workflow for characterizing a new batch of this compound should be systematic, starting with identity confirmation and moving towards purity assessment.

G cluster_0 Phase 1: Identity & Structure Verification cluster_1 Phase 2: Purity & Quantification cluster_2 Phase 3: Final Data Review A Sample Receipt & Solubility Test B Mass Spectrometry (MS) Confirm Molecular Weight A->B Initial check E HPLC/UPLC Method Development Assess Purity A->E For chromatography C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirm Structure B->C Structural backbone H Data Interpretation & Reporting C->H Definitive structure D FTIR Spectroscopy Confirm Functional Groups D->H Supportive data F Quantitative Analysis (qNMR or HPLC with Standard) E->F Purity & Assay I Certificate of Analysis (CoA) Generation F->I G Elemental Analysis Confirm Empirical Formula G->I H->I Consolidate data

Caption: General workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Q1: My ¹H NMR spectrum shows broad, poorly resolved signals for the morpholine protons. What's happening?

A1: This is a common issue related to the conformational dynamics of the morpholine ring. The ring undergoes a rapid "chair-to-chair" interconversion at room temperature. If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to coalescence and signal broadening.

  • Causality: The nitrogen atom in the morpholine ring can also undergo inversion, further complicating the dynamics. The energy barrier for these processes determines whether you see sharp, distinct signals (slow exchange) or broadened, averaged signals (intermediate exchange).

  • Troubleshooting Protocol:

    • Variable Temperature (VT) NMR: This is the definitive solution.

      • Cooling the sample (e.g., to 0°C or -20°C) will slow the ring flip, often "freezing out" the individual axial and equatorial protons, which will then appear as sharp, distinct multiplets.

      • Heating the sample (e.g., to 50°C) will accelerate the exchange, causing the signals to sharpen into a time-averaged singlet or simple multiplet.

    • Solvent Choice: The choice of solvent can influence the conformational equilibrium. If you are using a viscous solvent like DMSO-d₆, try a less viscous one like CDCl₃ or Acetonitrile-d₃.

Q2: What are the expected chemical shifts and couplings for this molecule?

A2: While the exact values depend on the solvent and concentration, the following table provides a reliable guide based on established chemical shift principles for morpholine and trifluoromethylpyridine fragments.[1][2]

Proton(s) Expected δ (ppm) Multiplicity Typical J (Hz) Notes
H-3', H-5' (Morpholine)3.80 - 3.95t (triplet)~4.5Protons adjacent to oxygen.
H-2', H-6' (Morpholine)3.55 - 3.70t (triplet)~4.5Protons adjacent to nitrogen.
H-3 (Pyridine)7.00 - 7.15d (doublet)~8.5Coupled to H-4.
H-4 (Pyridine)7.80 - 7.95dd (doublet of doublets)~8.5, ~2.0Coupled to H-3 and H-6.
H-6 (Pyridine)8.40 - 8.55d (doublet)~2.0Coupled to H-4.
  • ¹³C NMR: Expect four signals for the morpholine ring (two around 66-68 ppm for C-O and two around 45-50 ppm for C-N) and five signals for the pyridine ring, including a quartet for the CF₃ carbon due to ¹J-CF coupling.

  • ¹⁹F NMR: Expect a sharp singlet around -60 to -65 ppm (relative to CFCl₃). The absence of coupling confirms the CF₃ group is not adjacent to any protons.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and providing fragmentation data that supports the proposed structure.

Q1: I'm using ESI+ and I don't see the expected [M+H]⁺ ion at m/z 233.1. Instead, I see a strong peak at m/z 255.1. What is this?

A1: You are likely observing a sodium adduct, [M+Na]⁺, instead of the protonated molecule. The molecular weight of 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine is 232.21 Da.

  • [M+H]⁺ = 232.21 + 1.01 = 233.22

  • [M+Na]⁺ = 232.21 + 22.99 = 255.20

  • Causality: Electrospray Ionization (ESI) is sensitive to the presence of alkali metal salts. Even trace amounts of sodium from glassware, solvents, or buffers can lead to the preferential formation of sodium adducts over protonated molecules, especially if the compound's proton affinity is moderate.

  • Troubleshooting Protocol:

    • Add an Acid Source: Introduce a source of protons to the mobile phase. Add 0.1% formic acid or acetic acid to both your aqueous and organic solvents. This will increase the concentration of H⁺ ions, favoring the formation of [M+H]⁺.

    • Improve Lab Hygiene: Use high-purity solvents (LC-MS grade). Rinse all glassware thoroughly with deionized water and high-purity solvent before use. Use fresh mobile phase.

    • Check for Other Adducts: Look for the potassium adduct [M+K]⁺ at m/z 271.1, which can also form from trace contaminants.

Q2: What are the expected fragmentation patterns in an MS/MS experiment?

A2: The most likely fragmentation pathways involve the morpholine ring, as it is the least robust part of the molecule. The bond between the pyridine and morpholine nitrogen is also a common cleavage point.

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure / Neutral Loss
233.1203.1Loss of ethylene oxide (C₂H₄O) from the morpholine ring.
233.1175.0Cleavage of the C-N bond between the rings, loss of morpholine radical.
233.1146.0Pyridine ring fragment [CF₃-C₅H₃N]⁺.

Note: These values are for the monoisotopic masses. The fragmentation pattern of morpholine itself is well-documented and can serve as a reference.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining the purity of the compound and identifying any related impurities.

Q1: My HPLC peak for the main compound is tailing badly. How can I improve the peak shape?

A1: Peak tailing for this compound is almost certainly caused by secondary interactions between the basic morpholine nitrogen and acidic silanol groups on the surface of the C18 silica packing material.

G cluster_0 Troubleshooting HPLC Peak Tailing Start Observe Peak Tailing Decision1 Is mobile phase pH controlled? Start->Decision1 Action1 Add 0.1% Formic Acid or TFA to mobile phase. Decision1->Action1 No Decision3 Still tailing? Decision1->Decision3 Yes Decision2 Is peak shape improved? Action1->Decision2 Action2 Try a lower pH (e.g., pH 2.5-3.0) with a phosphate buffer. Decision2->Action2 No End_Good Symmetrical Peak Achieved Decision2->End_Good Yes Action2->Decision3 Action3 Switch to a base-deactivated column (e.g., C18 with end-capping) or a modern hybrid particle column. Decision3->Action3 Yes Decision3->End_Good No (Unlikely) End_Consult Consult column manufacturer for alternative stationary phases. Decision3->End_Consult If all else fails Action3->End_Good

Caption: Decision tree for resolving HPLC peak tailing.

  • Causality & Protocol:

    • Protonate the Analyte: The primary solution is to add an acidic modifier to your mobile phase, such as 0.1% formic acid (for MS compatibility) or 0.1% trifluoroacetic acid (TFA) for strong ion pairing and sharp peaks with UV detection.[4] This ensures the morpholine nitrogen is consistently protonated, preventing it from interacting with the silanols.

    • Use a Buffered Mobile Phase: For maximum robustness, especially if retention time stability is an issue, use a buffer to maintain a constant pH (e.g., 10 mM ammonium formate buffer at pH 3.0).

    • Choose the Right Column: Modern HPLC columns often feature "end-capping" or are based on hybrid silica particles, which have fewer free silanol groups. If tailing persists even with mobile phase modifiers, switching to a high-purity, base-deactivated column is recommended.[5]

    • Reduce Sample Load: Injecting too much sample can overload the column and exacerbate tailing. Try reducing the injection volume or sample concentration.

Q2: Can you provide a starting HPLC method for purity analysis?

A2: Absolutely. This method should serve as an excellent starting point for further optimization.

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 254 nm and 280 nm
Injection Volume 1 µL
Sample Diluent 50:50 Acetonitrile:Water

This method is generic and should be validated for your specific application to ensure it can separate the main peak from all potential process impurities and degradation products.[6]

References

  • Bevilacqua, P. C., & Yajima, R. (2019). Structure–Activity Relationship (SAR) Studies of Pyridine Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • SpectraBase. (2025). 4-[5-Nitro-3-(trifluoromethyl)-2-pyridinyl]morpholine. Wiley-VCH GmbH. Available at: [Link]

  • Iliescu, R. I., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization. Preprints.org. Available at: [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars. Available at: [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Available at: [Link]

  • NIST. (2023). Morpholine Mass Spectrum. NIST WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

  • HELIX Chromatography. (2022). HPLC Methods for analysis of Morpholine. Available at: [Link]

  • AlTamiemi, E. O., et al. (2016). View of Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines. Journal of Pesticide Science. Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

  • SIELC Technologies. (2023). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Pawełczyk, A., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Biological Magnetic Resonance Bank. (2010). 4-(2-Aminoethyl)morpholine at BMRB. Available at: [Link]

  • NIST. (2023). Morpholine, 4-methyl-. NIST WebBook, SRD 69. National Institute of Standards and Technology. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (2022). CHROMATO-MASS SPECTRUM ANALYSIS OF (2S)-1-MORPHOLIN-4-YL BUTAN-2-OL. Available at: [Link]

  • PubChem. (2024). Morpholine, 2-fluoro-2-(trifluoromethyl)-. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Available at: [Link]

Sources

Optimization

Technical Support Center: Trifluoromethylpyridine (TFMP) Safety Optimization

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Mitigating Toxicity and Metabolic Instability in TFMP-containing Scaffolds Welcome to the TFMP Safety Optimization Hub This technica...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Mitigating Toxicity and Metabolic Instability in TFMP-containing Scaffolds

Welcome to the TFMP Safety Optimization Hub

This technical guide addresses the specific safety challenges associated with trifluoromethylpyridine (TFMP) motifs in drug discovery. While the


 group is prized for enhancing lipophilicity and metabolic stability, its placement on a pyridine ring introduces unique electronic liabilities that can lead to oxidative defluorination , reactive metabolite formation , and genotoxicity .

Use the modules below to troubleshoot safety signals in your lead series.

Module 1: Structural Design & SAR Troubleshooting

Core Issue: Your TFMP analog shows high covalent binding or unexpected toxicity. Root Cause: The regiochemistry of the


 group relative to the pyridine nitrogen dictates susceptibility to nucleophilic aromatic substitution (

) and oxidative activation.
The "2-Position Liability"

Placing a


 group at the C2 position (ortho to nitrogen) creates a highly electron-deficient center. This mimics an acid chloride electronically, making the ring susceptible to:
  • Nucleophilic Attack: Hydrolysis by water or glutathione (GSH) at the C2 position, leading to fluoride release.

  • Ring Scission: Metabolic opening of the pyridine ring.

Recommendation: Shift the


 group to the C3 (meta)  position. This retains the lipophilic benefit (

LogP

+1.0) while significantly reducing electrophilicity at the carbon center.
Decision Logic: Structural Optimization

TFMP_Optimization Start Safety Signal Detected (Ames+ or High Covalent Binding) CheckPos Check CF3 Regiochemistry Start->CheckPos IsPos2 Is CF3 at Position 2? CheckPos->IsPos2 Action1 CRITICAL RISK: High SNAr Potential Action: Shift CF3 to Position 3 IsPos2->Action1 Yes IsPos3 Is CF3 at Position 3? IsPos2->IsPos3 No CheckBenzylic Check for Benzylic H (e.g., Methyl group on ring) IsPos3->CheckBenzylic Yes HasMethyl Methyl ortho/para to N? CheckBenzylic->HasMethyl Action2 RISK: Quinone Methide Formation Action: Block with F or gem-dimethyl HasMethyl->Action2 Yes Action3 Proceed to GSH Trapping Assay HasMethyl->Action3 No

Figure 1: Decision tree for structural de-risking of TFMP scaffolds. Note the critical branch point at Position 2.[1]

Module 2: Reactive Metabolite Assessment

Core Issue: Unexplained intrinsic clearance (


) or time-dependent inhibition (TDI) of CYP enzymes.
Mechanism of Toxicity: Oxidative Defluorination

Unlike the stable trifluorotoluene, the TFMP ring can undergo oxidative defluorination .

  • CYP-Mediated Hydroxylation: CYP450 introduces an -OH group adjacent to the

    
    .
    
  • Elimination: The resulting intermediate is unstable and eliminates

    
     to form a reactive acyl fluoride or pyridone species.
    
Troubleshooting Data Interpretation
ObservationProbable CauseCorrective Action
Loss of 20 Da (M-20) in MS Defluorination: Loss of HF (-20 Da) indicates oxidative attack on the

bearing carbon.
Block the position adjacent to

with a metabolic hard spot (e.g., Cl or another F).[2]
+305 Da Adduct GSH Conjugation: Reactive intermediate trapped by Glutathione.Perform MS/MS to localize the binding site. If on the ring, reduce electron deficiency.
TDI of CYP3A4 Mechanism-Based Inactivation: Pyridine nitrogen coordinating to heme iron or reactive metabolite binding.Check lipophilicity (LogP > 3 increases risk).[3] Introduce steric hindrance near the Pyridine-N.
High Fluoride in Microsomes C-F Bond Cleavage: Direct measurement of defluorination.Switch from 2-TFMP to 3-TFMP scaffold immediately.

Module 3: Standard Operating Procedures (SOP)

Protocol: Glutathione (GSH) Trapping Assay for TFMP

Use this protocol to confirm reactive metabolite formation.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL)

  • NADPH Regenerating System

  • GSH (10 mM stock in buffer) or Dansyl-GSH (for fluorescence detection)

  • Test Compound (10 mM DMSO stock)

Workflow:

  • Preparation:

    • Dilute HLM to 1.0 mg/mL in Potassium Phosphate buffer (100 mM, pH 7.4).

    • Spike Test Compound to final concentration of 10

      
      M.
      
    • Add GSH to final concentration of 5 mM.

  • Incubation:

    • Pre-incubate at 37°C for 5 minutes.

    • Start: Add NADPH regenerating system.

    • Control: Run a parallel sample without NADPH (negative control) and without GSH (stability control).

    • Incubate for 60 minutes.

  • Quenching & Extraction:

    • Quench with ice-cold Acetonitrile (1:3 v/v) containing internal standard.

    • Centrifuge at 3,000 x g for 15 min at 4°C.

  • Analysis (LC-MS/MS):

    • Scan Mode: Neutral Loss Scan (NLS) of 129 Da (pyroglutamic acid moiety) is specific for GSH adducts.

    • Data Mining: Search for [M + GSH - 2H + O] (quinone methide type) or [M + GSH - HF] (

      
       type).
      

Technical Tip: If using a 2-TFMP scaffold, monitor for a mass shift of +287 Da (GSH addition + defluorination), which confirms the


 displacement of the fluorine.

Frequently Asked Questions (FAQ)

Q: Why is the 3-trifluoromethylpyridine (3-TFMP) preferred over the 2-TFMP? A: The 3-position is electronically "meta" to the nitrogen. It does not activate the carbon for nucleophilic attack. The 2-position is "ortho" and highly electron-deficient, making the


 group a leaving group under physiological conditions, leading to toxic fluoride release and protein alkylation [1, 2].

Q: Can I use a difluoromethyl (


) group instead to improve solubility? 
A:  Proceed with caution. While 

is less lipophilic (lowering LogP), the benzylic hydrogen can be abstracted by CYP enzymes, leading to a radical intermediate that eliminates fluoride to form a reactive carbonyl species. If you use

, ensure the adjacent positions are blocked.

Q: My compound is Ames positive. Is it the TFMP group? A: It is possible. If the TFMP ring is substituted with an amine (aminopyridine), it can be bioactivated to a hydroxylamine, which is a known genotoxin. Furthermore, if the


 is at position 2, the release of reactive fluorinated species can interact with DNA.

Q: What is the environmental concern with TFMP drugs? A: TFMP moieties are resistant to complete biodegradation. They often hydrolyze to form Trifluoroacetic Acid (TFA) or persistent TFMP-derived acids, which accumulate in water systems. Regulatory bodies are increasingly scrutinizing the "forever chemical" aspect of highly fluorinated aromatics [3].

References

  • Uetrecht, J. (2012). The generation, detection, and effects of reactive drug metabolites. Chemical Research in Toxicology. Link

  • Tsukamoto, M., & Nakamura, T. (2023).[4] Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Link

  • Wang, Y., et al. (2022).[5] FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Link

  • Liodakis, A., et al. (2025). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism. ChemRxiv. Link

Sources

Reference Data & Comparative Studies

Validation

In Vitro and In Vivo Correlation of Pyridinylmorpholine PI3K/mTOR Inhibitors

A Comparative Technical Guide for Drug Discovery Executive Summary The pyridinylmorpholine scaffold represents a critical structural evolution in the design of dual PI3K/mTOR inhibitors. Unlike first-generation imidazoqu...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery

Executive Summary

The pyridinylmorpholine scaffold represents a critical structural evolution in the design of dual PI3K/mTOR inhibitors. Unlike first-generation imidazoquinoline derivatives (e.g., BEZ235), which suffered from poor solubility and nonlinear pharmacokinetics, pyridinylmorpholines (exemplified by compounds like GNE-317 ) offer a superior balance of physicochemical properties, metabolic stability, and blood-brain barrier (BBB) permeability.

This guide provides a technical comparison of pyridinylmorpholine activity against standard benchmarks. It details the In Vitro-In Vivo Correlation (IVIVC) required to translate nanomolar enzymatic potency into sustained in vivo tumor regression. We analyze the causality between structural modifications (e.g., morpholine oxygen placement) and the resulting pharmacokinetic (PK) coverage required to suppress the PI3K/Akt/mTOR signaling axis.

Mechanistic Basis: The PI3K/mTOR Axis[1]

To understand the IVIVC of these compounds, one must first map the signaling nodes they suppress. Pyridinylmorpholines function as ATP-competitive inhibitors, docking into the ATP-binding pocket of the PI3K catalytic subunit (p110) and the mTOR kinase domain.

Pathway Dynamics

The critical challenge in this pathway is the S6K1 negative feedback loop . Pure mTORC1 inhibition (e.g., by rapalogs) often leads to a paradoxical activation of Akt via IRS-1. Dual inhibitors must potently suppress both nodes to prevent this escape mechanism.

PI3K_mTOR_Pathway RTK RTK (Receptor) PI3K PI3K (p110/p85) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT Akt (PKB) PIP3->AKT Recruitment/Activation PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibits) mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K1 mTORC1->S6K Phosphorylation S6 Ribosomal Protein S6 S6K->S6 Translation Control Feedback IRS-1 Feedback Loop S6K->Feedback Feedback->RTK Inhibits (Relieved by mTOR inhibition)

Figure 1: The PI3K/mTOR signaling cascade. Pyridinylmorpholines target both PI3K and mTORC1, preventing the S6K-mediated feedback loop that often limits the efficacy of single-node inhibitors.

Comparative Profiling: Pyridinylmorpholines vs. Alternatives

The following analysis compares a representative Pyridinylmorpholine (e.g., GNE-317 class ) against a standard Thienopyrimidine (e.g., GDC-0941/Pictilisib ) and an Imidazoquinoline (e.g., BEZ235 ).

Table 1: Physicochemical and Activity Profile
FeaturePyridinylmorpholine (e.g., GNE-317)Thienopyrimidine (e.g., GDC-0941)Imidazoquinoline (e.g., BEZ235)
Primary Target Dual PI3K (

) / mTOR
Pan-PI3K (weak mTOR)Dual PI3K / mTOR
Solubility (pH 7.4) High (Optimized polarity)ModerateLow (Precipitation risk)
Efflux Ratio (MDR1) Low (< 2.0) High (P-gp substrate)High
BBB Penetration Yes (Brain/Plasma AUC > 1)No (Brain/Plasma AUC < 0.1)No
IVIVC Reliability High (Linear PK)HighLow (Dissolution limited)
Technical Insight: The Solubility-Permeability Trade-off

The pyridinylmorpholine scaffold incorporates a morpholine ring that serves as a critical hydrogen bond acceptor for the hinge region of the kinase. Crucially, unlike the imidazoquinoline scaffold, the pyridinyl core allows for lower lipophilicity (LogD ~2-3) while maintaining high affinity. This reduction in lipophilicity is the causal factor for the low efflux ratio observed in MDR1-MDCK assays, enabling the compound to cross the blood-brain barrier—a distinct advantage for treating glioblastomas [1].

The IVIVC Analysis: Translating Potency to Efficacy

Establishing a robust IVIVC for kinase inhibitors requires linking the in vitro unbound intrinsic potency (


) to the in vivo unbound plasma concentration (

).
The "Cover" Concept

Efficacy is not driven by


, but by the duration the unbound drug concentration exceeds the cellular 

(Time >

).
  • In Vitro Metric: Cellular

    
     in high-serum media (to mimic protein binding) or corrected using fraction unbound (
    
    
    
    ).
  • In Vivo Metric: Tumor stasis usually requires

    
     Cellular 
    
    
    
    . Regression requires
    
    
    Cellular
    
    
    .
Workflow for IVIVC Validation

IVIVC_Workflow cluster_invitro In Vitro Inputs cluster_invivo In Vivo Outputs Enz Enzymatic Ki (Biochemical) Cell Cellular pAkt IC50 (PC3/U87 Lines) Enz->Cell Potency Translation Model PK/PD Modeling (Target Coverage) Cell->Model Target Conc. Fu Protein Binding (Dialysis: fu) Fu->Model Correction Factor PK Pharmacokinetics (Plasma/Tumor Conc) PK->Model Exposure PD PD Biomarkers (pS6 Suppression) Eff Tumor Growth Inhibition (TGI) PD->Eff Pathway Dependency Model->PD Predicted Inhibition

Figure 2: The IVIVC workflow. Successful correlation requires correcting in vitro potency for protein binding (


) and mapping it to in vivo free drug exposure.
Case Study Data: GNE-317 (Pyridinylmorpholine)
  • In Vitro: PI3K

    
    
    
    
    
    = 2 nM; Cellular pAkt
    
    
    = 240 nM (A172 glioblastoma cells) [2].[1]
  • In Vivo: In U87 xenografts, a dose of 30 mg/kg resulted in a free brain concentration of ~300 nM.

  • Correlation: The free brain concentration (300 nM) slightly exceeded the cellular

    
     (240 nM), resulting in >80% pathway suppression (pAkt) and significant tumor growth inhibition. This 1:1 correlation validates the scaffold's predictability [2].
    

Experimental Protocols

To replicate these findings or benchmark new compounds, use the following self-validating protocols.

Protocol A: High-Content Cellular PD Assay (In Vitro)

Objective: Determine cellular


 for pAkt(S473) and pS6(S235/236) suppression.
  • Cell Seeding: Seed U87-MG cells (3,000 cells/well) in 384-well black/clear-bottom plates. Incubate 24h.

  • Compound Treatment:

    • Prepare 10-point dose-response (10

      
      M top conc, 3-fold dilution).
      
    • Treat cells for 1 hour (critical: pAkt recovery can occur at longer timepoints due to feedback loops).

  • Fixation & Permeabilization:

    • Fix with 4% Paraformaldehyde (15 min).

    • Permeabilize with 100% ice-cold Methanol (10 min).

  • Staining:

    • Primary Ab: Rabbit anti-pAkt (S473) and Mouse anti-pS6.

    • Secondary Ab: AlexaFluor-488 (Rabbit) and AlexaFluor-647 (Mouse).

    • Nuclear Stain: Hoechst 33342.

  • Imaging & Analysis:

    • Image on high-content reader (e.g., Opera Phenix).

    • Normalization: Normalize signal to total cell count (nuclei). Calculate

      
       using a 4-parameter logistic fit.
      
Protocol B: In Vivo PD/Efficacy Study (Xenograft)

Objective: Correlate plasma/tumor exposure with pathway knockdown.

  • Tumor Implantation: Subcutaneous injection of

    
     U87-MG cells in Matrigel/HBSS (1:1) into nude mice.
    
  • Randomization: When tumors reach 200-250

    
    , randomize into Vehicle and Treatment groups (n=5 for PD, n=10 for Efficacy).
    
  • Dosing: Oral gavage (QD) of Pyridinylmorpholine compound (formulated in 0.5% Methylcellulose/0.2% Tween-80).

  • PD Sampling (Critical Step):

    • Harvest tumors at

      
       (e.g., 2h) and trough (24h) post-last dose.
      
    • Flash freeze immediately in liquid nitrogen (phosphatases degrade biomarkers within seconds).

  • Bioanalysis:

    • Homogenize tumor tissue in lysis buffer containing phosphatase inhibitors.

    • Quantify pAkt/Total-Akt via MSD (Meso Scale Discovery) or Western Blot.

    • Simultaneously quantify drug concentration in plasma and tumor homogenate via LC-MS/MS.

References

  • Salphati, L., et al. (2012).[1][2] Targeting the PI3K pathway in the brain--efficacy of a PI3K inhibitor optimized to cross the blood-brain barrier.[2][3] Clinical Cancer Research, 18(22), 6239-6248.[2]

  • Heffron, T. P., et al. (2012).[2] The design and identification of brain penetrant inhibitors of phosphoinositide 3-kinase

    
    .[1][3][4] Journal of Medicinal Chemistry, 55(18), 8007-8020.[1] 
    
  • FDA Guidance for Industry. (1997). Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations.

  • Wallin, J. J., et al. (2011). GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway. Molecular Cancer Therapeutics, 10(12), 2426-2436.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine
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